5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBSBAYTFZMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267639 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108656-65-1 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine?
An In-depth Technical Guide to the Properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for conferring a diverse range of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited, this document synthesizes information from closely related analogues, particularly the 2-bromo and 4-bromo isomers, to project its physicochemical properties, potential synthesis pathways, and pharmacological profile. This guide is structured to provide both foundational knowledge and practical, field-proven insights, adhering to the principles of scientific integrity and expertise.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of pyrimidine and is found in several commercially available drugs, highlighting its clinical importance.[3] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antitubercular, and anticancer effects.[1][4][5][6] The presence of the 2-amino group and a substituted phenyl ring at position 5 are critical features that modulate the biological efficacy of these compounds. The introduction of a bromine atom onto the phenyl ring can significantly enhance lipophilicity and potency, making bromo-substituted thiadiazoles particularly interesting candidates for drug discovery programs.[7]
This guide will specifically explore the properties of the meta-substituted bromo derivative, this compound.
Molecular Structure and Physicochemical Properties
The core structure consists of a 1,3,4-thiadiazole ring, which is planar. This ring is substituted at the 2-position with an amine group (-NH₂) and at the 5-position with a 3-bromophenyl group. The bromine atom's position on the phenyl ring influences the molecule's overall electronics, steric profile, and potential for intermolecular interactions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} dott Caption: Structure of this compound.
Data Summary
While specific experimental data for the 3-bromo isomer is not widely published, the table below includes its known identifiers and compares key physical properties with its 2-bromo and 4-bromo isomers to provide a scientifically grounded estimation.
| Property | This compound | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine |
| CAS Number | 108656-65-1[8] | Not readily available | 13178-12-6[9] |
| Molecular Formula | C₈H₆BrN₃S[8] | C₈H₆BrN₃S[4] | C₈H₆BrN₃S[9] |
| Molecular Weight | 256.12 g/mol [8] | 256.13 g/mol [4] | 256.12 g/mol [9] |
| Melting Point (°C) | Not reported | 213–215[4] | 228–232[10] |
| Crystal System | Not reported | Monoclinic[4] | Not reported |
| Dihedral Angle | Not reported | 48.35° (Thiadiazole/Phenyl)[4] | Not reported |
Synthesis Pathway
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide. For the target compound, 3-bromobenzoic acid would serve as the starting material. An alternative robust method is the dehydrocyclization of the corresponding 4-(3-bromobenzoyl) thiosemicarbazide using a strong acid like concentrated sulfuric acid.[11]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
} dott Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Causality: This protocol is based on established methods for analogous compounds, utilizing phosphorus oxychloride or sulfuric acid as a dehydrating and cyclizing agent to efficiently form the thiadiazole ring from the carboxylic acid and thiosemicarbazide precursors.[4][12]
-
Reactant Preparation : In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reaction Initiation : Slowly add a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to the mixture under controlled cooling (ice bath).
-
Reaction Progression : Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
-
Work-up : After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice or into cold water. The resulting acidic solution is then neutralized with a suitable base (e.g., ammonia solution or sodium bicarbonate) until a precipitate forms.
-
Isolation and Purification : The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final compound.[4]
Pharmacological Profile and Potential Applications
While this compound has not been extensively studied itself, the pharmacological activities of its structural isomers and other 5-aryl-1,3,4-thiadiazol-2-amine derivatives provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[5] The 4-bromo isomer, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, has demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] It has also shown promise against fungal strains like Aspergillus niger and Candida albicans.[11] The mechanism is believed to involve the disruption of essential cellular processes in the microbes.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[13][14] The 4-bromo analog has shown moderate to good cytotoxic activity against breast cancer cell lines (MCF-7).[11] The proposed mechanisms for thiadiazoles often involve the inhibition of key enzymes in cancer proliferation, such as carbonic anhydrases or kinases, or the induction of apoptosis.[15]
Antitubercular Activity
Derivatives of 2-amino-1,3,4-thiadiazole have shown potential in combating Mycobacterium tuberculosis. The 4-bromo isomer is suggested to target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme involved in the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall.[16] This makes the 3-bromo isomer a rational candidate for screening in antitubercular drug discovery programs.
dot graph "Potential_MOA" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];
} dott Caption: Potential mechanisms of action based on related compounds.
Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution)
Trustworthiness: This is a standardized and self-validating protocol (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial potency.
-
Preparation of Stock Solution : Dissolve a precisely weighed amount of this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation : Culture bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 1,3,4-thiadiazoles. Based on robust data from its structural isomers, it is rationally projected to possess significant antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom at the meta-position offers a unique electronic and steric profile compared to its ortho and para counterparts, which may lead to a differentiated biological activity and selectivity profile.
Future research should focus on the specific synthesis and isolation of this isomer, followed by comprehensive characterization of its physicochemical properties and a broad-spectrum biological screening to validate its therapeutic potential. Mechanistic studies to identify its specific molecular targets will be crucial for its further development as a potential drug candidate.
References
- Smolecule. (2023, August 15). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
- MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
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Yin, J., Wan, R., & Wang, H. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1884. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Popiolek, L., & Kosikowska, U. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Therapeutic Patents, 28(12), 951-968. Retrieved from [Link]
- Benchchem. (n.d.). N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
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El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(18), 4210. Retrieved from [Link]
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Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. Retrieved from [Link]
- NIH. (n.d.). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.
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Bovet, D., et al. (1957). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 12(3), 357–363. Retrieved from [Link]
- Journal of Applied Pharmaceutical Science. (2011, July 11). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
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- Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. J. Chem. Pharm. Res., 9(6), 202-214.
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Masi, G., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 827917. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-aryl-1,3,4-thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-amino-5-aryl-1,3,4-thiadiazoles, offering field-proven insights and detailed experimental and computational methodologies for their characterization. The guide is designed to empower researchers in drug discovery and development to understand and modulate these properties for the rational design of more effective therapeutic agents.
Introduction: The Significance of the 2-Amino-5-aryl-1,3,4-thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The incorporation of an amino group at the 2-position and an aryl substituent at the 5-position gives rise to a class of compounds with remarkable pharmacological versatility. The amino group serves as a key hydrogen bond donor and can be readily derivatized to modulate activity and physicochemical properties. The aryl group offers a site for substitution to fine-tune electronic and steric properties, significantly impacting biological target interactions. Understanding the interplay between these structural features and the resulting physicochemical characteristics is paramount for advancing these compounds from discovery to clinical application.
Synthesis and Structural Elucidation
A common and efficient method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aryl-substituted thiosemicarbazide. This is often achieved by reacting an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.
Below is a generalized workflow for the synthesis of this class of compounds.
Caption: General synthesis workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.
The structural integrity of the synthesized compounds is confirmed through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of characteristic functional groups. The N-H stretching of the primary amino group typically appears as two bands in the range of 3100-3300 cm⁻¹. The C=N stretching of the thiadiazole ring is observed around 1600-1650 cm⁻¹, and the C-S stretching frequency is found in the 680-780 cm⁻¹ region.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the amino group typically appear as a broad singlet between δ 7.0 and 7.5 ppm. The aromatic protons of the aryl ring resonate in the δ 7.0-8.5 ppm region, with their specific chemical shifts and splitting patterns dependent on the substitution pattern.[4][5]
-
¹³C NMR: The carbon atoms of the thiadiazole ring (C2 and C5) are typically observed in the range of δ 150-170 ppm.[5][6] The chemical shifts of the aryl carbons provide further structural confirmation.
-
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving cleavage of the aryl group or fragmentation of the thiadiazole ring.[7]
Core Physicochemical Properties
The physicochemical properties of 2-amino-5-aryl-1,3,4-thiadiazoles are critical determinants of their pharmacokinetic and pharmacodynamic behavior.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing membrane permeability and oral absorption. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Table 1: Calculated Physicochemical Properties of Representative 2-Amino-5-aryl-1,3,4-thiadiazoles
| Aryl Substituent (Ar) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLOGP3) | Predicted pKa (Basic) |
| Phenyl | C₈H₇N₃S | 177.23 | 1.65 | 3.8 |
| 4-Chlorophenyl | C₈H₆ClN₃S | 211.67 | 2.36 | 3.5 |
| 4-Methoxyphenyl | C₉H₉N₃OS | 207.25 | 1.62 | 4.0 |
| 4-Nitrophenyl | C₈H₆N₄O₂S | 222.22 | 1.68 | 2.9 |
Note: LogP and pKa values were predicted using SwissADME software for illustrative purposes. Experimental validation is recommended.
The LogP of these compounds can be modulated by altering the substituents on the aryl ring. Electron-withdrawing groups like chloro or nitro groups generally increase lipophilicity, while electron-donating groups like methoxy can have a more complex effect.
Acidity/Basicity (pKa)
The 2-amino group imparts basic character to the molecule. The pKa of this group, which is the pH at which 50% of the molecules are protonated, influences the compound's solubility in aqueous media and its interaction with biological targets. The basicity of the amino group is influenced by the electronic effects of the aryl substituent. Electron-withdrawing groups decrease the basicity (lower pKa), while electron-donating groups increase it (higher pKa).[8]
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of 2-amino-5-aryl-1,3,4-thiadiazoles is generally low in water and increases in organic solvents. Solubility is pH-dependent due to the basicity of the 2-amino group; these compounds are more soluble in acidic aqueous solutions where the amino group is protonated.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[6][9][10][11][12]
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in kinetic solubility)
-
Thermomixer or shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol for Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[10][11][13]
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (NaOH solution).
-
Titration: While stirring, add small, precise increments of the NaOH solution and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the amino groups have been neutralized. This corresponds to the inflection point in the first derivative of the titration curve.
Electronic Properties and Their Implications
The electronic properties of 2-amino-5-aryl-1,3,4-thiadiazoles, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to their reactivity and biological activity. These properties can be effectively studied using computational methods like Density Functional Theory (DFT).
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In many 2-amino-5-aryl-1,3,4-thiadiazoles, the HOMO is localized on the electron-rich amino group and the thiadiazole ring, while the LUMO is often distributed over the aryl ring, particularly if it bears electron-withdrawing substituents.
Relationship between Physicochemical Properties and Biological Activity
The physicochemical properties of 2-amino-5-aryl-1,3,4-thiadiazoles are intimately linked to their biological activities.
Anticancer Activity: Targeting Key Signaling Pathways
Numerous studies have highlighted the potent anticancer activity of 2-amino-5-aryl-1,3,4-thiadiazole derivatives. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways that are dysregulated in cancer.
One prominent mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[14] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.
Another important mechanism is the induction of apoptosis, or programmed cell death. This can be achieved through various pathways, including the modulation of the Bcl-2 family of proteins to promote the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[15][16]
Caption: Key anticancer mechanisms of 2-amino-5-aryl-1,3,4-thiadiazoles.
Conclusion
The 2-amino-5-aryl-1,3,4-thiadiazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding and strategic manipulation of their physicochemical properties are essential for optimizing their drug-like characteristics. This technical guide has provided a detailed overview of these properties, along with robust methodologies for their assessment. By integrating these principles into the drug discovery process, researchers can accelerate the development of 2-amino-5-aryl-1,3,4-thiadiazole-based candidates with enhanced efficacy and safety profiles.
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3683. [Link]
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El-Sayed, M. A. A., El-henawy, A. A., & El-Kafrawy, P. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-53. [Link]
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5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS number and molecular structure
An In-Depth Technical Guide to 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS: 108656-65-1)
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds. Its bioisosteric relationship with pyrimidine allows it to interact with biological systems, including interfering with DNA replication processes.[1] The unique mesoionic character of the thiadiazole ring facilitates its ability to cross biological membranes and engage with protein targets.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound, a molecule of significant interest for researchers in medicinal chemistry and drug development. We will explore its chemical structure, synthesis, characterization, and known biological potential, offering field-proven insights for its application in research.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is characterized by a central 1,3,4-thiadiazole ring, which is substituted at the 5-position with a 3-bromophenyl group and at the 2-position with an amine group. The placement of the bromine atom at the meta position of the phenyl ring influences the molecule's electronic distribution, lipophilicity, and potential for forming halogen bonds with biological targets, a critical interaction in modern drug design.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 108656-65-1 | [2] |
| Molecular Formula | C₈H₆BrN₃S | [2] |
| Molecular Weight | 256.12 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NN=C(S2)N |
| InChI Key | KNFZBJVESBZZMI-UHFFFAOYSA-N (Similar to 4-bromo isomer) |[3] |
Synthesis and Characterization
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry, typically involving the acid-catalyzed cyclization of an aryl-substituted thiosemicarbazide intermediate. This approach is reliable and scalable for laboratory settings.
Synthetic Pathway Overview
The most common and efficient pathway begins with a commercially available starting material, 3-bromobenzoic acid (or its acyl chloride derivative), which is reacted with thiosemicarbazide. The resulting N-acylthiosemicarbazide intermediate undergoes intramolecular cyclodehydration, typically in the presence of a strong acid like concentrated sulfuric acid, to yield the final 1,3,4-thiadiazole product.[4] The causality behind using a strong dehydrating agent like H₂SO₄ is to facilitate the removal of a water molecule during the ring-closing step, which drives the reaction equilibrium towards the formation of the thermodynamically stable heterocyclic ring.
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IUPAC name for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile building block for designing novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of various substituents onto the thiadiazole core allows for the fine-tuning of its physicochemical properties and biological targets.
This technical guide focuses on a specific derivative, This compound . The presence of the 2-amino group is a common feature in many biologically active thiadiazoles, often acting as a critical hydrogen bonding domain.[3] Furthermore, the 3-bromophenyl substituent introduces a halogen atom, which can significantly modulate the compound's lipophilicity, electronic properties, and metabolic fate, potentially enhancing its potency and pharmacokinetic profile.[4][5] This document provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Section 1: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development. This section details the key properties of this compound and outlines a reliable synthetic pathway.
Physicochemical Data
The structural and physical properties of the target compound are summarized below. Data for the closely related 4-bromo isomer is included for comparison where specific data for the 3-bromo isomer is not publicly available.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆BrN₃S | - |
| Molecular Weight | 256.13 g/mol | [6][7] |
| Appearance | Expected to be a white to off-white solid | [8] |
| Melting Point | 228-232 °C (for 4-bromo isomer) | [9] |
| CAS Number | 13178-12-6 (for 4-bromo isomer) | [7] |
Synthetic Strategy
The most common and efficient route for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide intermediate.[10] This intermediate is readily prepared from the corresponding aromatic carboxylic acid (or its more reactive acyl chloride derivative) and thiosemicarbazide. The causality behind this choice rests on the high yields and relative simplicity of the procedure. Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are typically employed to facilitate the final ring-closure step.[2][10][11]
The workflow begins with the conversion of 3-bromobenzoic acid to its thiosemicarbazide derivative, followed by intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Section 2: Structural Elucidation and Characterization
Confirming the identity and purity of a synthesized compound is critical. Standard analytical techniques including NMR, IR, and mass spectrometry are employed for structural elucidation.
Spectroscopic and Crystallographic Data
While a complete dataset for the 3-bromo isomer is not available in the cited literature, the expected analytical data can be reliably predicted based on published data for isomeric and analogous compounds.[2][6][8]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~7.4-8.0 ppm (m, 4H, Ar-H), δ ~7.4 ppm (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~168 ppm (C-NH₂), δ ~155 ppm (C-Ar), δ ~122-135 ppm (Ar-C), δ ~121.8 ppm (C-Br) |
| IR (KBr, cm⁻¹) | ν ~3300-3100 (N-H stretch), ν ~3080 (Ar C-H stretch), ν ~1630 (C=N stretch), ν ~1520 (N-H bend) |
| Mass Spec. (m/z) | [M]⁺ at 255/257 (corresponding to ⁷⁹Br/⁸¹Br isotopes) |
| Crystallography | The thiadiazole ring and the bromophenyl ring are expected to be nearly coplanar, with a dihedral angle likely between 30° and 50°, based on data for similar structures.[6][12] Intermolecular N-H···N hydrogen bonds are a key feature, often leading to the formation of dimeric or chain structures in the solid state.[6][13] |
Section 3: Biological Profile and Therapeutic Potential
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities. The incorporation of a bromophenyl moiety can further enhance this activity.
Broad-Spectrum Pharmacological Activity
Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their potent biological effects. The presence of electron-withdrawing groups, such as halogens on an attached phenyl ring, has been shown to enhance antimicrobial and anticancer activities.[3][4][14]
The potential biological activities are diverse and include:
-
Anticancer Activity: Many thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[10][15][16] The mechanism often involves the inhibition of key enzymes like carbonic anhydrase or protein kinases.
-
Antibacterial and Antifungal Activity: The scaffold is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][10][14][17][18] The presence of chloro and fluoro-phenyl groups, in particular, has been linked to significant activity.[5]
-
Antiviral Activity: Certain derivatives have shown promising activity against various viral strains, including HIV.[3]
-
Anti-inflammatory Activity: Thiadiazoles have been investigated as potential anti-inflammatory agents.[15]
Caption: Spectrum of potential biological activities for the thiadiazole scaffold.
Section 4: Experimental Protocols
The protocols described herein are self-validating systems designed for reproducibility. Adherence to standard laboratory safety procedures is mandatory.
Synthesis of this compound
This protocol details the two-step synthesis from 3-bromobenzoyl chloride.
Step 1: Synthesis of 1-(3-Bromobenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (10 mmol) in 50 mL of a suitable solvent (e.g., methanol or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 3-bromobenzoyl chloride (10 mmol) dropwise to the stirring solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The product is the intermediate, 1-(3-bromobenzoyl)thiosemicarbazide.
Step 2: Cyclodehydration to form this compound
-
To a flask containing 20 mL of cold (0-5 °C) concentrated sulfuric acid, add the dried 1-(3-bromobenzoyl)thiosemicarbazide (5 mmol) portion-wise with constant stirring, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at room temperature for 2-3 hours, then heat gently to 60-70 °C for an additional 2-4 hours.[10]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization Workflow
-
Purity Assessment: Analyze the final product using TLC with an appropriate solvent system (e.g., benzene/acetone) to ensure a single spot.[10]
-
Melting Point: Determine the melting point of the recrystallized product using a calibrated apparatus.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight and isotopic pattern of bromine.
-
FT-IR Spectroscopy: Record the IR spectrum (KBr pellet) to identify key functional groups (N-H, C=N, Ar-H).
-
NMR Spectroscopy: Dissolve the sample in DMSO-d₆ and record ¹H and ¹³C NMR spectra to confirm the chemical structure.
Conclusion
This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structure possesses the key features—a heterocyclic core, a hydrogen-bonding amine, and a halogen substituent—that are frequently associated with potent biological activity. The comprehensive data on analogous compounds strongly suggests its potential as a lead structure for developing new anticancer, antimicrobial, and anti-inflammatory agents. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and mechanism of action, paving the way for its potential translation into novel therapeutic applications.
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Initial biological screening of substituted 1,3,4-thiadiazole compounds
A Technical Guide for the Initial Biological Screening of Substituted 1,3,4-Thiadiazole Compounds
Authored by Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This is due to its versatile biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The unique structural features of the 1,3,4-thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its planar nature, allow for diverse substitutions that can be tailored to interact with a wide array of biological targets. This guide provides a comprehensive framework for the initial biological screening of novel substituted 1,3,4-thiadiazole compounds, emphasizing a logical, tiered approach to efficiently identify and characterize promising lead candidates.
Part 1: Foundational Physicochemical and Toxicity Profiling
Before embarking on specific biological assays, it is crucial to establish a foundational understanding of the physicochemical properties and general toxicity of the newly synthesized compounds. This initial step prevents the investment of significant resources into compounds with poor drug-like properties.
In Silico ADME/Tox Prediction
Computational tools provide a rapid and cost-effective initial assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.
Experimental Protocol: In Silico Analysis
-
Compound Preparation: Generate 2D and 3D structures of the 1,3,4-thiadiazole derivatives using chemical drawing software.
-
Property Calculation: Utilize platforms such as SwissADME or Schrödinger's QikProp to calculate key descriptors.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assess for compliance to identify potential issues with oral bioavailability.
-
Aqueous Solubility (LogS): Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Permeability: Important for compounds targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity Predictions: Flags potential major toxicities.
-
Preliminary Cytotoxicity Assessment
An initial in vitro cytotoxicity assay against a representative non-cancerous cell line is essential to determine the general toxicity profile of the compounds and to establish a safe concentration range for subsequent biological assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate and, after 24 hours, treat with a serial dilution of the 1,3,4-thiadiazole compounds (e.g., 0.1 to 100 µM).
-
MTT Addition: After 48-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 4 hours, then solubilize the formazan crystals with DMSO.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Part 2: Tiered Biological Screening Strategy
A tiered or hierarchical screening approach is an efficient method to triage a library of compounds. It begins with broad, high-throughput primary screens, followed by more specific and complex secondary and tertiary assays for the most promising hits.
Caption: A tiered approach to biological screening of 1,3,4-thiadiazole compounds.
Primary Screening: Identifying Antimicrobial Activity
1,3,4-thiadiazoles are well-known for their antimicrobial properties. A primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria and fungi is a logical starting point.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Compound Preparation: Prepare a 2-fold serial dilution of the 1,3,4-thiadiazole compounds in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| TZD-001 | 8 | 32 | 16 |
| TZD-002 | >128 | >128 | 64 |
| TZD-003 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Primary Screening: Identifying Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in several compounds with potent anticancer activity. A primary screen against a panel of cancer cell lines from different tissue origins can identify promising candidates.
Experimental Protocol: Single-Dose Anticancer Screening
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Compound Treatment: Seed cells in 96-well plates and treat with a single, high concentration (e.g., 10 µM) of each 1,3,4-thiadiazole compound.
-
Cell Viability Assay: After 48-72 hours, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Hit Identification: Compounds that cause a significant reduction in cell viability (e.g., >50%) are considered "hits" and are prioritized for secondary screening.
Part 3: Secondary Screening and Mechanistic Insights
Compounds that demonstrate promising activity in primary screens are advanced to secondary assays to confirm their activity, determine their potency and selectivity, and begin to elucidate their mechanism of action.
Dose-Response Analysis
For hits from the single-dose anticancer screen, a full dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).
Experimental Protocol: IC50 Determination
-
Cell Culture and Seeding: As per the primary screen.
-
Serial Dilution: Treat cells with a 10-point serial dilution of the hit compounds.
-
Cell Viability Assay: Perform a cell viability assay after 48-72 hours.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Compound ID | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| TZD-004 | 2.5 | 5.1 | 3.8 |
| TZD-005 | 15.2 | 22.8 | 18.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Probing the Mechanism of Action: Apoptosis Induction
A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified apoptosis pathway.
Caption: A simplified signaling pathway for apoptosis induction.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat cancer cells with the hit compounds at their IC50 concentration for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
Conclusion
This guide outlines a systematic and resource-efficient strategy for the initial biological evaluation of novel substituted 1,3,4-thiadiazole compounds. By integrating in silico predictions, foundational cytotoxicity testing, and a tiered screening approach, researchers can effectively identify and prioritize compounds with promising therapeutic potential for further development. The key to a successful screening campaign lies in the logical progression from broad primary assays to more focused secondary and mechanistic studies, ensuring that the most promising candidates are advanced.
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Gomha, S. M., et al. (2017). 1,3,4-Thiadiazole in Heterocyclic Synthesis: Synthesis, and Biological Activities of 1,3,4-Thiadiazoles. Molecules. Available at: [Link]
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Jadhav, S. A., et al. (2021). A comprehensive review on the biological activities of 1,3,4-thiadiazole derivatives. Results in Chemistry. Available at: [Link]
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Karabasanagouda, T., et al. (2007). Synthesis and antimicrobial activities of some novel 1,3,4-thiadiazole derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural characteristics of this compound, offering insights grounded in established experimental and computational methodologies. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a 3-bromophenyl substituent offers a strategic modification to modulate the compound's physicochemical properties and biological target interactions.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor.[2] A common and effective method involves the reaction of 3-bromobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[2][3]
General Synthetic Protocol
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is a self-validating system, with characterization steps integrated to ensure the purity and identity of the final compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-bromobenzoic acid and thiosemicarbazide.
-
Cyclization: Slowly add a dehydrating agent (e.g., concentrated sulfuric acid) to the mixture while cooling in an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH of 7.
-
Purification: Filter the precipitate, wash with copious amounts of water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or acetone to obtain purified crystals.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the table below, based on characteristic values for this class of compounds.[2][4][5]
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | 3300-3100 (N-H stretching), 3100-3000 (aromatic C-H stretching), ~1630 (C=N stretching), ~1550 (C=C stretching), ~680 (C-S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.2-7.8 (multiplet, aromatic protons), ~7.5 (singlet, NH₂ protons) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C-2 of thiadiazole), ~155 (C-5 of thiadiazole), 115-140 (aromatic carbons) |
| Mass Spec. (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₆BrN₃S (256.12 g/mol )[6] |
Crystal Structure and Molecular Geometry
While the specific crystallographic data for this compound is not publicly available, a detailed analysis can be constructed based on the published crystal structures of its isomers, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, as well as the 5-(3-Fluorophenyl) analog.[1][7][8] These closely related structures provide a robust framework for understanding the molecular conformation and packing of the title compound.
Crystallographic Data of Analogous Compounds
The following table summarizes the key crystallographic parameters for the 2-bromo and 3-fluoro analogs, which are expected to be very similar to the 3-bromo derivative.
| Parameter | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine[1] | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine[8] |
| Formula | C₈H₆BrN₃S | C₈H₆FN₃S |
| Molar Mass | 256.13 g/mol | 195.23 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.869 (3) | 11.345 (2) |
| b (Å) | 8.0250 (16) | 7.3130 (15) |
| c (Å) | 7.9480 (16) | 11.269 (2) |
| β (°) | 97.43 (3) | 111.64 (3) |
| Volume (ų) | 940.4 (3) | 869.0 (3) |
| Z | 4 | 4 |
Molecular Geometry and Conformation
The molecular structure of this compound consists of a planar 1,3,4-thiadiazole ring connected to a 3-bromophenyl group. The key geometric feature is the dihedral angle between the planes of these two rings. In the 2-bromo isomer, this angle is 48.35(3)°, while in the 3-fluoro isomer, it is 37.3(2)°.[1][8] This twist is a common feature in such bicyclic systems and is influenced by steric and electronic effects of the substituent on the phenyl ring. It is anticipated that the 3-bromo derivative will also adopt a non-planar conformation with a similar dihedral angle.
Caption: 2D representation of the molecular structure.
Intermolecular Interactions and Crystal Packing
The crystal packing of these molecules is primarily governed by intermolecular hydrogen bonds.[1][7] The amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring serve as acceptors. In the crystal structure of the 2-bromo and 3-fluoro isomers, N-H···N hydrogen bonds link the molecules into chains or dimers.[1][8] It is highly probable that this compound will exhibit a similar hydrogen bonding motif, leading to a stable, well-ordered crystal lattice. Additionally, weak π-π stacking interactions between the aromatic rings may further contribute to the stability of the crystal packing.[7]
Significance in Drug Discovery and Development
The structural insights gained from the crystallographic and geometric analysis of this compound are invaluable for drug design. The precise knowledge of the molecule's conformation, the dihedral angle between the rings, and the nature of its intermolecular interactions can inform the design of more potent and selective analogues. The 3-bromo substituent can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding. Understanding these structural features is crucial for computational modeling studies, such as molecular docking, to predict the binding affinity and orientation of this scaffold within the active site of a biological target.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and structural analysis of this compound. By leveraging data from its close structural analogues, a comprehensive picture of its molecular geometry and crystal packing has been presented. The protocols and data herein serve as a valuable resource for scientists engaged in the research and development of novel therapeutics based on the 1,3,4-thiadiazole scaffold.
References
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National Center for Biotechnology Information. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Significance of Thiadiazole Derivatives
Abstract
Thiadiazoles, a family of five-membered heterocyclic compounds, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry and materials science. Their unique electronic and structural characteristics, coupled with synthetic accessibility, have established them as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the thiadiazole core, from its initial discovery to its current status as a versatile building block for a new generation of therapeutic agents. We will dissect the key synthetic methodologies, elucidate the structure-activity relationships that govern their diverse pharmacological profiles, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the vast potential of thiadiazole derivatives in their own research endeavors.
Introduction: The Rise of a Versatile Heterocycle
The journey of thiadiazole chemistry began in the late 19th century, intrinsically linked to the discovery of hydrazine and its derivatives. The first 1,3,4-thiadiazole was described by Fischer in 1882, with its true ring structure being confirmed in 1890.[1] Initially, these compounds were of purely academic interest. However, the advent of sulfa drugs and a deeper understanding of bioisosterism—the principle that molecules with similar shapes and electronic properties can have similar biological effects—catapulted thiadiazoles into the limelight.[2]
Thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms.[3][4] This arrangement exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3][5][6][7] The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes and interact strongly with biological targets, a crucial attribute for any potential drug candidate.[3][6] Furthermore, the sulfur atom imparts lipophilicity, which can enhance pharmacokinetic properties.[2][8] The 1,3,4- and 1,2,4-isomers have received the most attention due to their broad and potent biological activities.[9][10]
This guide will focus primarily on these two prominent isomers, exploring the synthetic logic that underpins their creation and the vast therapeutic potential they have unlocked.
Diagram: Isomers of Thiadiazole
Caption: The four constitutional isomers of the thiadiazole ring.
Synthetic Methodologies: Building the Thiadiazole Core
The versatility of the thiadiazole scaffold is matched by the diversity of synthetic routes available for its construction. The choice of methodology is dictated by the desired substitution pattern and the availability of starting materials. Modern chemistry has also introduced greener and more efficient methods, such as microwave and ultrasound-assisted synthesis, to improve yields and reduce environmental impact.[11][12]
Synthesis of 1,3,4-Thiadiazole Derivatives
The most common and robust methods for synthesizing the 1,3,4-thiadiazole ring involve the cyclization of thiosemicarbazide or its derivatives.[11][13] This approach is highly effective for producing 2,5-disubstituted and 2-amino-5-substituted 1,3,4-thiadiazoles, which are key intermediates for a vast array of biologically active compounds.
Causality in Synthesis: The choice of a thiosemicarbazide precursor is strategic. The pre-formed N-N-C-S backbone provides the necessary atoms in the correct sequence, facilitating a high-yield intramolecular cyclization upon reaction with a suitable electrophile, which provides the final carbon atom for the ring.
-
From Thiosemicarbazides and Carboxylic Acids: This is a cornerstone reaction. Thiosemicarbazides react with carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, to yield 2,5-disubstituted 1,3,4-thiadiazoles.[5]
-
Oxidative Cyclization: Thiosemicarbazones, formed from the condensation of thiosemicarbazides and aldehydes, can undergo oxidative cyclization using reagents like ferric chloride (FeCl₃) to yield 2,5-disubstituted 1,3,4-thiadiazoles.[15]
Diagram: General Synthesis of 1,3,4-Thiadiazoles
Caption: A simplified workflow for synthesizing 1,3,4-thiadiazole derivatives.
Synthesis of 1,2,4-Thiadiazole Derivatives
The synthesis of the 1,2,4-thiadiazole isomer typically involves the oxidative cyclization of thioamides or related compounds, forming the characteristic S-N bond.[16][17]
-
Oxidative Dimerization of Thioamides: In the presence of an oxidizing agent, two molecules of a thioamide can dimerize to form a 3,5-disubstituted 1,2,4-thiadiazole.[18]
-
From Imidoyl Thioureas: Imidoyl thioureas can undergo intramolecular oxidative S-N bond formation, often mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), to efficiently produce 3-substituted-5-arylamino-1,2,4-thiadiazoles.[16][17]
Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
This protocol provides a self-validating system for a common and reliable synthesis, adapted from established methodologies.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of the desired aromatic carboxylic acid in an excess of phosphorus oxychloride (POCl₃).
-
Scientific Rationale: POCl₃ serves as both the solvent and the dehydrating/cyclizing agent. Using it in excess ensures the reaction goes to completion.
-
-
Addition of Reactant: To the stirring solution, add one equivalent of thiosemicarbazide portion-wise. The addition should be slow to control any initial exotherm.
-
Self-Validation Check: The formation of a slurry or a change in color upon addition indicates the reaction has initiated.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates progression.
-
-
Workup: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Self-Validation Check: The formation of a solid precipitate confirms the presence of the product.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
The Pharmacological Significance: A Scaffold of Immense Potential
The true significance of thiadiazole derivatives lies in their remarkably broad spectrum of biological activities.[19][20][21] This versatility makes the thiadiazole nucleus a privileged scaffold in drug design, acting as a foundational structure that can be decorated with various functional groups to target a wide range of diseases.[10][11]
Diagram: Workflow for Biological Activity Screening
Caption: A typical cascade for evaluating the therapeutic potential of new compounds.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][22][23] Their ability to interfere with fundamental cellular processes makes them effective against a range of human tumor cell lines.[19][22]
-
Mechanism of Action:
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs), focal adhesion kinase (FAK), and topoisomerases.[22][24]
-
Tubulin Polymerization Inhibition: Some thiadiazoles function as microtubule-destabilizing agents, binding to tubulin and disrupting mitosis, which ultimately leads to cell cycle arrest and apoptosis.[22]
-
Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways, such as increasing the Bax/Bcl-2 ratio.[22][24]
-
Hsp90 Inhibition: Derivatives have been designed to bind and inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein that is critical for the stability of many oncoproteins.[3]
-
Table 1: Selected Anticancer Activities of 1,3,4-Thiadiazole Derivatives
| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism of Action | Reference |
| Imidazothiadiazoles | Pancreatic (PDAC) | Varies | FAK Inhibition | [24] |
| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Breast (MCF-7) | 1.52 - 28.1 | Not specified | [24] |
| 2-(trifluorometylophenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7, MDA-MB-231) | 49.6, 53.4 | Caspase 3/8 Activation | [25] |
| Phenyl-substituted thiadiazoles | Lung (A549) | 1.62 - 2.62 | Not specified | [24] |
| Thiazolidinone-thiadiazole hybrids | Liver (HepG-2), Breast (MCF-7) | 3.31 - 9.31 | EGFR Inhibition, G2/M Arrest | [24] |
Antimicrobial Activity
The fight against antimicrobial resistance is a global health priority, and thiadiazoles represent a promising class of compounds to address this challenge.[6][11] They exhibit broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[6][26]
-
Antibacterial Activity: Thiadiazole derivatives can disrupt essential bacterial processes.[6] In Gram-positive bacteria, they can interfere with the cell membrane, while in Gram-negative bacteria, they may inhibit cell-wall synthesis.[11] The 2-amino-1,3,4-thiadiazole moiety is a particularly effective scaffold for antibacterial agents.[27]
-
Antifungal Activity: The primary mechanism for antifungal action involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11] This disruption leads to membrane instability and fungal cell death.
Other Significant Biological Activities
The therapeutic potential of thiadiazoles extends beyond cancer and microbial infections.[5][19]
-
Anti-inflammatory: Derivatives have shown potent anti-inflammatory effects, often comparable to standard drugs like diclofenac.[5]
-
Anticonvulsant: The thiadiazole nucleus is present in compounds that exhibit significant anticonvulsant properties, making it a target for the development of new anti-epileptic drugs.[7][28]
-
Antiviral: Thiadiazole derivatives have demonstrated activity against a range of viruses, including influenza and HIV, presenting new avenues for antiviral drug development.[11]
-
Carbonic Anhydrase Inhibition: Certain thiadiazole-containing drugs, like Acetazolamide and Methazolamide, are established carbonic anhydrase inhibitors used clinically as diuretics.[2][9][29]
Future Perspectives and Conclusion
The thiadiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability and wide-ranging pharmacological activities have secured its place as a core component in the modern medicinal chemist's toolkit.[20][30] Future research will likely focus on several key areas:
-
Development of Multi-Target Agents: Leveraging the versatile scaffold to design single molecules that can modulate multiple biological targets simultaneously, offering a more holistic approach to treating complex diseases like cancer.
-
Application of Nanotechnology: Utilizing nanotechnology for targeted delivery of thiadiazole-based drugs to improve their efficacy and reduce systemic toxicity.[11]
-
Green Synthesis: Further refinement of eco-friendly synthetic protocols to make the production of these valuable compounds more sustainable.[11][12]
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An In-depth Technical Guide to the Potential Mechanisms of Action for 2-Amino-1,3,4-Thiadiazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 2-amino-1,3,4-thiadiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutically active agents.[1] This five-membered heterocyclic ring system is a versatile structural motif, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiplatelet effects.[2][3][4][5] The unique physicochemical properties of the thiadiazole nucleus, such as its high lipophilicity and ability to form mesoionic systems, allow these compounds to efficiently cross cellular membranes and engage with a diverse array of biological targets.[2][4][6] This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of this scaffold, offering field-proven insights and experimental frameworks to guide future drug discovery and development efforts.
Foundational Physicochemical Properties and Their Mechanistic Implications
The biological promiscuity of the 2-amino-1,3,4-thiadiazole scaffold is not accidental; it is a direct result of its intrinsic electronic and structural characteristics. Understanding these properties is fundamental to deciphering its mechanisms of action.
-
Hydrogen Bonding Capability: The scaffold features a hydrogen binding domain and acts as a two-electron donor system, facilitating strong and specific interactions with biological macromolecules like proteins and DNA.[6]
-
Mesoionic Character & Lipophilicity: The distinct regions of positive and negative charges associated with the mesoionic nature of the 1,3,4-thiadiazole ring, coupled with the lipophilicity imparted by the sulfur atom, enhance the ability of these compounds to permeate cellular membranes.[2][4][6][7] This improves oral absorption, bioavailability, and access to intracellular targets.[2][4]
-
Structural Versatility: The 2-amino and 5-positions of the thiadiazole ring are readily amenable to chemical modification. This allows for the systematic tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.[7]
Anticancer Mechanisms of Action
Derivatives of 2-amino-1,3,4-thiadiazole exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for tumor growth and survival.[7][8]
Inhibition of Key Signaling Enzymes
A primary anticancer strategy of this scaffold involves the targeted inhibition of enzymes that drive oncogenic signaling pathways.
-
Protein Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases. For instance, certain compounds show significant inhibitory activity against Abl protein kinase, a key target in chronic myelogenous leukemia. They also disrupt critical cell proliferation and survival pathways, including the PI3K/Akt and MAPK/ERK pathways.[7]
-
Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a key feature of established CA inhibitors like acetazolamide and methazolamide.[4][9] Inhibition of tumor-associated CA isoforms can lead to acidification of the intracellular environment and alkalinization of the extracellular space, disrupting cancer cell metabolism and proliferation.
-
Topoisomerase Inhibition: Some thiadiazole derivatives interfere with the function of topoisomerases, enzymes essential for managing DNA topology during replication.[7][8] This leads to DNA damage and the induction of cell death.[8]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Potential Therapeutic Mechanisms
The versatility of the 2-amino-1,3,4-thiadiazole scaffold extends to other therapeutic areas.
-
Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties by inhibiting albumin denaturation and proteinase action in vitro, suggesting a potential role in modulating inflammatory processes. [5]* Antiplatelet Activity: Novel thiadiazole compounds have been shown to inhibit ADP-induced platelet aggregation. [3]Molecular docking studies suggest these compounds may act as antagonists of the P2Y12 receptor, a key target in antiplatelet therapy. [3]* Central Nervous System (CNS) Activity: Various derivatives have been reported to possess antidepressant, anxiolytic, and anticonvulsant properties, indicating their ability to cross the blood-brain barrier and interact with CNS targets. [4][5]
Key Experimental Protocols
To validate the mechanisms described, rigorous experimental evaluation is essential. The following are standard, self-validating protocols for assessing the activity of 2-amino-1,3,4-thiadiazole derivatives.
Protocol 5.1: MTT Assay for Cell Viability and Cytotoxicity
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 5.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
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A Technical Guide to Determining the Solubility Profile of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility profile of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest owing to the broad biological activities of the 1,3,4-thiadiazole scaffold.[3][4][5] We present a first-principles approach, grounded in the gold-standard equilibrium shake-flask method, coupled with a robust HPLC-UV analytical finish.[6][7] This document is intended for researchers, formulation scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Imperative of Solubility Profiling in Drug Discovery
In the journey of a new chemical entity (NCE) from bench to bedside, few physicochemical parameters are as foundational as solubility. A molecule must be in solution to be absorbed and exert its pharmacological effect.[1] Consequently, poor solubility is a primary contributor to high attrition rates in drug development, leading to challenges such as low and erratic bioavailability, difficulty in developing parenteral formulations, and increased development costs.[1][8]
The subject of this guide, this compound, belongs to a class of nitrogen- and sulfur-containing heterocycles known for a wide spectrum of pharmacological activities.[3][4] Understanding its behavior in various solvent systems is a non-negotiable first step in its preclinical evaluation. This guide moves beyond a simple recitation of methods to provide an in-depth, field-proven protocol for generating a reliable and comprehensive solubility profile.
Physicochemical & Structural Considerations
A molecule's structure dictates its solubility. Before commencing experimental work, a structural analysis provides invaluable predictive insights.
-
Molecular Structure: this compound
-
Molecular Formula: C₈H₆BrN₃S
-
Molecular Weight: 256.13 g/mol [3]
-
Key Structural Features:
-
1,3,4-Thiadiazole Ring: A planar, aromatic heterocyclic system containing two nitrogen atoms and one sulfur atom. The nitrogen atoms can act as hydrogen bond acceptors.
-
Amino Group (-NH₂): Attached at the 2-position, this group is a key hydrogen bond donor and acceptor, suggesting potential for interaction with protic solvents.
-
3-Bromophenyl Group: A bulky, hydrophobic moiety. The bromine atom adds to the molecular weight and hydrophobicity, likely decreasing aqueous solubility compared to a non-substituted phenyl ring.
-
Expert Insight: The molecule presents a classic duality: the hydrophilic amino-thiadiazole portion and the hydrophobic bromophenyl tail. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity. We can anticipate poor solubility in water and non-polar aliphatic solvents, with higher solubility in polar aprotic solvents like DMSO and polar protic solvents like lower-chain alcohols.[9]
Experimental Design: A Rationale-Driven Approach
Our objective is to determine the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given solvent at a specific temperature, a critical parameter for formulation and biopharmaceutical modeling.[10][11]
The Gold Standard: Shake-Flask Method
The shake-flask method is universally recognized as the most reliable technique for measuring thermodynamic solubility.[7] Its core principle is straightforward: an excess of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the liquid phase reaches a constant value, signifying equilibrium. This approach is superior to kinetic methods, which can overestimate solubility by creating metastable supersaturated solutions.[11][12]
Rationale for Solvent Selection
A comprehensive profile requires testing in a diverse panel of solvents that represent a range of polarities and functionalities relevant to pharmaceutical development.[13]
| Solvent/Medium | Type | Rationale & Justification |
| Purified Water | Polar Protic | The universal biological solvent; baseline for aqueous solubility. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Aqueous Buffer | Represents the acidic environment of the stomach, critical for oral dosage forms. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Aqueous Buffer | Represents the environment of the upper intestine, a primary site of drug absorption.[14] |
| Methanol / Ethanol | Polar Protic | Common solvents in synthesis and formulation; assess impact of H-bonding.[4][9] |
| Acetone | Polar Aprotic | A ketone solvent often used in processing and recrystallization.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A powerful, universal solvent for NCEs; often the vehicle for initial biological screening.[9] |
| Acetonitrile | Polar Aprotic | A common solvent in analytical chemistry (HPLC mobile phases) and synthesis. |
| n-Hexane | Non-Polar | Represents aliphatic, non-polar environments; establishes the lower limit of solubility. |
Detailed Experimental Protocol: Thermodynamic Solubility Determination
This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or higher)[15]
-
Calibrated analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated positive displacement pipettes
-
HPLC system with UV detector
-
Volumetric flasks and other standard laboratory glassware
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to be visible at the end of the experiment is required (e.g., ~5-10 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Securely cap the vials. Place them on an orbital shaker set to a moderate speed within a temperature-controlled environment (e.g., 25°C ± 1°C). Allow the samples to equilibrate for at least 24 hours.
-
Trustworthiness Check: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. If not, extend the incubation time.[7]
-
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Visually confirm that undissolved solid remains in every vial.
-
Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Causality Note: This filtration step is critical. Any particulate matter carried into the analytical sample will artificially inflate the measured concentration, leading to a gross overestimation of solubility.
-
-
Dilution: Dilute the clear filtrate with an appropriate solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor accurately.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the following section.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred technique for its specificity and sensitivity in quantifying the concentration of the dissolved API.[16]
Analytical Workflow Diagram
Caption: HPLC-UV Quantification and Calibration Workflow.
Step-by-Step Protocol
-
Method Development (Abridged): A suitable reverse-phase HPLC method should be established. A C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic acid for peak shaping) is a common starting point. The detection wavelength (λ_max) should be determined by running a UV-Vis scan of a dilute solution of the compound.[17]
-
Preparation of Standards: Prepare a primary stock solution of the API at a known concentration (e.g., 1000 µg/mL) in a solvent where it is freely soluble (e.g., DMSO or Acetonitrile). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.[18]
-
Calibration Curve Generation: Inject each standard onto the HPLC system in triplicate. Plot the mean peak area response against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.[18]
-
Sample Analysis: Inject the diluted filtrate samples.
-
Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Correct for the dilution factor to find the final solubility value.
-
Formula: Solubility (µg/mL) = ( (Peak Area_sample - y-intercept) / slope ) * Dilution Factor
-
Data Presentation and Interpretation
Results should be presented clearly to allow for easy comparison across different solvent systems.
Hypothetical Solubility Profile of this compound at 25°C
| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) | USP/BP Qualitative Descriptor[1] |
| Purified Water | 8.5 | 0.033 | Very slightly soluble |
| pH 1.2 Buffer | 12.1 | 0.047 | Very slightly soluble |
| pH 6.8 Buffer | 7.9 | 0.031 | Very slightly soluble |
| Ethanol | 850 | 3.32 | Slightly soluble |
| Methanol | 1,200 | 4.68 | Sparingly soluble |
| Acetone | 4,500 | 17.57 | Soluble |
| Acetonitrile | 2,100 | 8.20 | Sparingly soluble |
| DMSO | > 50,000 | > 195.19 | Freely soluble |
| n-Hexane | < 1.0 | < 0.004 | Practically insoluble |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.
Conclusion
This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the complete solubility profile of this compound. By adhering to the principles of equilibrium solubility determination using the shake-flask method and employing precise quantification via a validated HPLC-UV protocol, researchers can generate high-quality data. This information is fundamental for guiding all subsequent stages of drug development, from formulation design and dose selection to predicting in vivo performance.
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Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available from: [Link]
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ResearchGate. (2025). Solvent selection for pharmaceuticals. Available from: [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]
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MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
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ResearchGate. (2025). API solubility in semi-crystalline polymer: Kinetic and thermodynamic phase behavior of PVA-based solid dispersions. Available from: [Link]
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Teledyne Hanson. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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ACS Publications. (2024). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. Available from: [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available from: [Link]
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Methodological & Application
Application Notes and Protocol: Synthesis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology is based on the acid-catalyzed cyclocondensation of 3-bromobenzoic acid and thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound, incorporates a bromophenyl moiety, which can serve as a key pharmacophore or a synthetic handle for further molecular elaboration via cross-coupling reactions.
The most direct and widely employed synthetic strategy for this class of compounds involves the reaction of a carboxylic acid with thiosemicarbazide, driven by a strong acid that acts as both a catalyst and a dehydrating agent.[2][4][5] This one-pot method is efficient and generally provides good yields, making it suitable for both small-scale research and larger-scale production.
Reaction Principle and Mechanism
The synthesis proceeds via a two-stage mechanism: initial formation of an N-acylthiosemicarbazide intermediate, followed by an intramolecular cyclodehydration to form the aromatic 1,3,4-thiadiazole ring.
-
Stage 1: Acylthiosemicarbazide Formation: The reaction is initiated by the protonation of the carbonyl oxygen of 3-bromobenzoic acid by the strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the terminal nitrogen of thiosemicarbazide.
-
Stage 2: Cyclodehydration: The resulting acylthiosemicarbazide intermediate undergoes an intramolecular cyclization. The sulfur atom, a potent nucleophile, attacks the carbonyl carbon. The subsequent elimination of a water molecule, promoted by the dehydrating agent, leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[6]
The overall transformation is depicted below:
Reaction Scheme:
Figure 1: Synthesis of this compound from 3-bromobenzoic acid and thiosemicarbazide.
Detailed Synthesis Protocol
This protocol has been optimized for reliability and yield. Adherence to the specified quantities and conditions is critical for a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Quantity (for 10 mmol scale) | Supplier | Notes |
| 3-Bromobenzoic Acid | ≥98% | 201.02 g/mol | 2.01 g (10 mmol) | Sigma-Aldrich, etc. | Starting material. |
| Thiosemicarbazide | ≥99% | 91.13 g/mol | 0.91 g (10 mmol) | Sigma-Aldrich, etc. | Nucleophilic partner. |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | 98.08 g/mol | ~10 mL | Fisher Scientific, etc. | Catalyst & Dehydrating Agent. Corrosive! |
| Deionized Water | - | 18.02 g/mol | As needed | - | For work-up. |
| Sodium Carbonate (Na₂CO₃) | ACS Grade | 105.99 g/mol | As needed | - | For neutralization. |
| Ethanol (EtOH) | Reagent Grade | 46.07 g/mol | As needed | - | For recrystallization. |
| Crushed Ice | - | - | ~200 g | - | For precipitation. |
Required Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Beakers (250 mL, 500 mL)
-
Glass stirring rod
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Experimental Procedure
The entire process should be performed in a well-ventilated fume hood.
dot
Caption: Experimental workflow for the synthesis of this compound.
-
Reagent Addition: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromobenzoic acid (2.01 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Catalyst Addition (Causality Insight): Place the flask in an ice bath to manage the exothermic reaction. Slowly and carefully add concentrated sulfuric acid (~10 mL) dropwise with continuous stirring. The sulfuric acid serves the dual purpose of catalyzing the reaction and acting as a powerful dehydrating agent to drive the cyclization to completion.[2]
-
Reaction: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture in a heating mantle to 60-70°C. Maintain this temperature with stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation (Causality Insight): After the reaction is complete, allow the mixture to cool to room temperature. In a separate 500 mL beaker, prepare approximately 200 g of crushed ice. Carefully and slowly pour the viscous reaction mixture onto the crushed ice while stirring vigorously with a glass rod. The desired product, being insoluble in the cold, dilute acidic solution, will precipitate out as a solid.
-
Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the slurry until the pH of the mixture is between 8 and 9.[7][8] This step is critical as it neutralizes the excess sulfuric acid and deprotonates the amine group of the product, minimizing its solubility in water and maximizing the isolated yield.
-
Isolation: Isolate the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Purification: The crude product is purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solid does not fully dissolve, a mixture of N,N-dimethylformamide (DMF) and water can be used.[7] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Mechanistic Pathway Visualization
The following diagram illustrates the key steps in the acid-catalyzed cyclodehydration mechanism.
dot
Caption: Key stages of the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (insufficient time/temp).2. Product loss during work-up (incomplete precipitation).3. Suboptimal recrystallization (product soluble in cold solvent). | 1. Monitor reaction by TLC; extend reaction time if needed.2. Ensure pH is fully adjusted to 8-9 and the solution is thoroughly chilled.3. Use a minimal amount of hot solvent for recrystallization; try a different solvent system (e.g., ethanol/water, DMF/water).[7][9] |
| Oily or Sticky Product | 1. Presence of residual solvent.2. Impurities depressing the melting point. | 1. Dry the product thoroughly under high vacuum.2. Triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and wash away soluble impurities.[9] If the issue persists, consider column chromatography. |
| Reaction Fails to Proceed | 1. Inactive or insufficient catalyst/dehydrating agent.2. Low reaction temperature. | 1. Use fresh, concentrated sulfuric acid.2. Ensure the reaction mixture reaches and maintains the target temperature of 60-70°C. |
Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent and reacts violently with water. Always handle in a fume hood wearing a lab coat, safety goggles, and acid-resistant gloves. Add acid slowly to other reagents.
-
Thiosemicarbazide: Harmful if swallowed or in contact with skin. Handle with gloves and appropriate PPE.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse immediately with copious amounts of water and seek medical advice.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
FT-IR: Look for characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-Br stretching.
-
¹H and ¹³C NMR: Confirm the aromatic proton and carbon signals corresponding to the 3-bromophenyl and thiadiazole rings.
-
Mass Spectrometry: Verify the molecular weight of the compound (C₈H₆BrN₃S, M.W. = 256.12 g/mol ).
References
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Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
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A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate.
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Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. Benchchem Technical Support.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Source Link Not Available]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. MDPI.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. [Source Link Not Available]
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Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. PubMed.
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Sci-Hub.
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Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications.
- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. [Source Link Not Available]
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Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.
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Thiosemicarbazides: Synthesis and reactions. ResearchGate.
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REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent.
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5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health.
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Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub.
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health.
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
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Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.
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3-Bromophenyl isothiocyanate. ChemBK.
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR.
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate.
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3-Bromobenzoyl chloride. ChemicalBook.
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3-Bromobenzoyl chloride 98%. Sigma-Aldrich.
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health.
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Isothiocyanate synthesis. Organic Chemistry Portal.
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Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
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Process for the preparation of isothiocyanates. Google Patents.
-
3-Bromobenzoyl chloride. ChemScene.
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Benzoyl isothiocyanate synthesis. ChemicalBook.
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3-Bromobenzoyl chloride(1711-09-7) MS spectrum. ChemicalBook.
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Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Introduction: The Versatile Scaffold of 2-Amino-1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and drug development, renowned for its diverse pharmacological activities.[1][2][3] This five-membered heterocyclic system, containing nitrogen and sulfur, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1][2] Consequently, derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4][5][6][7] The continued interest in this heterocyclic core necessitates efficient and reliable synthetic methodologies for the generation of diverse compound libraries. This application note provides a detailed, field-proven guide to the one-pot synthesis of these valuable compounds, focusing on the underlying chemical principles and practical experimental considerations.
Reaction Rationale: The Chemistry Behind the One-Pot Synthesis
The most prevalent and efficient one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed condensation and cyclization of a carboxylic acid with thiosemicarbazide.[8][9] This method offers a straightforward and convergent approach to the desired heterocyclic system.
Reaction Mechanism
The reaction proceeds through a well-established mechanistic pathway:
-
Activation of the Carboxylic Acid: In the presence of a strong acid or dehydrating agent (e.g., POCl₃, PPA, H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate.
-
Dehydration and Acylthiosemicarbazide Formation: The tetrahedral intermediate eliminates a molecule of water to form an acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: The sulfur atom of the acylthiosemicarbazide then performs a nucleophilic attack on the carbonyl carbon.
-
Final Dehydration: A subsequent dehydration step leads to the formation of the aromatic 2-amino-5-substituted-1,3,4-thiadiazole ring.[8]
Visualizing the Workflow: A Generalized Synthetic Pathway
Figure 1. A generalized workflow for the one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: A Representative One-Pot Synthesis
This protocol details a general and robust method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus oxychloride as the cyclizing/dehydrating agent.[9]
Materials and Equipment
-
Reagents:
-
Substituted Carboxylic Acid (1.0 eq)
-
Thiosemicarbazide (1.0 - 1.2 eq)
-
Phosphorus Oxychloride (POCl₃) (3-5 mL per gram of carboxylic acid)
-
Crushed Ice
-
Saturated Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃) solution
-
Ethanol or appropriate recrystallization solvent
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine the substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Addition of Catalyst: Carefully add phosphorus oxychloride (excess) to the flask in a fume hood. The addition is exothermic, so it should be done slowly and with caution.
-
Reaction: Heat the reaction mixture to reflux for 30 minutes to 1 hour.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of potassium hydroxide or sodium carbonate until the pH is basic (pH 8-9).[1] This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Comparative Data on Synthetic Methodologies
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table summarizes various one-pot synthetic methods for 2-amino-5-substituted-1,3,4-thiadiazoles.
| Catalyst/Method | Reaction Time | Yield (%) | Notes | Reference(s) |
| Conc. H₂SO₄ | 4 hours | 70-85 | A classic and effective method, though it requires careful handling of concentrated acid. | [1] |
| POCl₃ | 0.5 - 3 hours | 75-90 | A widely used and efficient reagent, but it is corrosive and moisture-sensitive. | [1][9] |
| PCl₅ | 10 minutes (grinding) | >91 | A rapid, solvent-free method with high yields. | [10] |
| Polyphosphate Ester (PPE) | Not specified | 48-65 | A milder and less corrosive alternative to traditional acidic catalysts. | [7][11] |
| Microwave Irradiation | 5-10 minutes | 80-95 | Offers significantly reduced reaction times and often improved yields. |
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete reaction: Ensure the reaction has gone to completion using TLC. If necessary, extend the reaction time or increase the temperature.
-
Loss during work-up: Be cautious during the neutralization step to avoid redissolving the product. Ensure the pH is appropriately adjusted for precipitation.
-
Impure starting materials: Use pure carboxylic acid and thiosemicarbazide for optimal results.
-
-
Product is an oil or difficult to crystallize:
-
Purification: Try purifying the product using column chromatography.
-
Solvent selection: Experiment with different solvent systems for recrystallization.
-
-
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is also highly corrosive. Handle with care.
-
Conclusion
The one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction for medicinal chemists and drug discovery scientists. The methodologies presented in this guide, from traditional acid catalysis to modern microwave-assisted techniques, provide a versatile toolkit for accessing this important class of compounds. By understanding the underlying reaction mechanism and paying close attention to experimental details, researchers can efficiently synthesize a wide range of 1,3,4-thiadiazole derivatives for further biological evaluation.
References
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. PubMed. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Scielo. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Iraqi Journal of Science. Available at: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. Available at: [Link]
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. National Institutes of Health. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
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Investigating the Antimicrobial Potential of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Methodological and Application Protocol
An Application Guide for Researchers
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] Derivatives of this heterocycle are integral to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a halogenated phenyl ring, such as a 3-bromophenyl group, at the 5-position is a strategic modification intended to enhance lipophilicity and modulate electronic properties, potentially leading to improved bioavailability and target interaction.[4] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the antimicrobial efficacy of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. It outlines detailed protocols for foundational antimicrobial susceptibility testing, explains the scientific rationale behind methodological choices, and presents a hypothesized mechanism of action based on the broader class of thiadiazole antimicrobials.
Introduction: The Scientific Rationale
The persistent rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Heterocyclic compounds, particularly those containing sulfur and nitrogen, are a fertile ground for this research. The 1,3,4-thiadiazole ring system is of particular interest due to its strong aromaticity, which confers high in vivo stability, and its versatile biological activity.[2] The core structure is believed to act as a bioisostere for other rings and contains a crucial –N=C–S– moiety often implicated in biological interactions.[2]
The subject of this guide, this compound, combines this privileged scaffold with two key features:
-
A 2-amino group: This group provides a site for hydrogen bonding and can be crucial for interacting with biological targets. Compounds with a free amino group adjacent to the thiadiazole ring have shown significant antibacterial activity.[4]
-
A 3-bromophenyl substituent: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes.[4] Its position on the phenyl ring influences the molecule's overall conformation and electronic distribution, which can fine-tune its binding affinity to specific microbial enzymes or proteins. While specific data on the 3-bromo isomer is sparse, related halogenated compounds have shown potent activity. For instance, a derivative with a 4-bromophenyl substituent was active against Staphylococcus epidermidis and Micrococcus luteus[6], while other chlorinated analogs showed good inhibitory effects against S. aureus and B. subtilis.[7][8]
This document serves as a practical guide for the systematic evaluation of this promising compound.
Hypothesized Mechanism of Antimicrobial Action
While the precise mechanism for this compound is yet to be elucidated, research on related 1,3,4-thiadiazole derivatives points toward several plausible pathways.[1][4] A primary hypothesis is the disruption of key enzymatic processes essential for microbial survival. The thiadiazole ring and its associated functional groups may act as inhibitors by binding to the active sites of enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. One study on a related thiadiazole derivative demonstrated that its antifungal activity involves the disruption of cell wall biogenesis, leading to osmotic instability and cell lysis.[9]
Caption: Hypothesized antimicrobial mechanism for a thiadiazole derivative.
Core Experimental Protocols
These protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust initial screening of the compound's antimicrobial properties.[10][11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
A. Materials
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile Dimethyl Sulfoxide (DMSO) for dissolving the test compound
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator, micropipettes, and sterile tips
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of the test compound in DMSO. Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the wells should not exceed 1% to avoid toxicity to the microbes.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Within 15 minutes, dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.[14]
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of concentrations.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Positive Control: Wells with broth, inoculum, and a standard antibiotic.
-
Negative/Growth Control: Wells with broth, inoculum, and the same concentration of DMSO as the test wells (but no compound).
-
Sterility Control: Wells with broth only (no inoculum or compound).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13]
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol is a follow-up to the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).
A. Methodology
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, typically identified by the absence of colony growth on the subculture plate.
Experimental Workflow and Data Presentation
A systematic workflow is crucial for reproducible results. The following diagram illustrates the logical flow from initial preparation to final data analysis.
Caption: Standard workflow for MIC and MBC/MFC determination.
Data Summary
Effective data management is crucial for comparing antimicrobial efficacy. Experimental findings should be recorded in a structured format.
Table 1: Template for Summarizing Antimicrobial Activity Data
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of Test Compound | MBC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] | [Insert Data] | [Ciprofloxacin Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] | [Ciprofloxacin Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] | [Ciprofloxacin Data] |
| Candida albicans ATCC 10231 | Fungus (Yeast) | [Insert Data] | [Insert Data] | [Fluconazole Data] |
Conclusion and Future Directions
This guide provides the foundational protocols to begin a thorough investigation of this compound as a potential antimicrobial agent. A positive result from these initial screenings (e.g., low MIC values) would warrant further studies, including:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA).
-
Toxicity Studies: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Performing assays to confirm the specific cellular target (e.g., enzyme inhibition assays, cell membrane integrity tests).
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs with modifications to the phenyl ring or the amino group to optimize activity.[8]
The systematic application of these methods will generate the high-quality, reproducible data necessary to advance this compound through the drug discovery pipeline.
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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Application Notes and Protocols for the Investigation of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine in Anticancer Research
Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold in Oncology
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Its derivatives have been the subject of intensive investigation, demonstrating the ability to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[1][3] The structural features of the 1,3,4-thiadiazole nucleus, particularly its role as a bioisostere of pyrimidine, allow these compounds to interfere with DNA replication processes, presenting a compelling strategy for anticancer drug design.[4]
This document provides a comprehensive guide for researchers on the utilization of a specific analog, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine , in anticancer research. While extensive data exists for the 1,3,4-thiadiazole class, this particular isomer is a novel candidate for investigation. The presence of a bromine atom at the meta-position of the phenyl ring is hypothesized to enhance lipophilicity and potentially modulate target binding through halogen bonding, making it a compound of significant interest. These notes will detail its synthesis, propose likely mechanisms of action based on related compounds, and provide robust, step-by-step protocols for its preclinical evaluation, both in vitro and in vivo.
Synthesis of this compound
The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is a well-established process in organic chemistry. The most common and efficient method involves the acid-catalyzed cyclization of an appropriate aryl benzoyl thiosemicarbazide. The proposed synthesis for the title compound starts from 3-bromobenzoic acid.
Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(3-Bromobenzoyl)thiosemicarbazide
-
To a solution of 3-bromobenzoic acid (1 equivalent) in a suitable solvent such as thionyl chloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours to form 3-bromobenzoyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 3-bromobenzoyl chloride in a solvent like acetone.
-
In a separate flask, dissolve thiosemicarbazide (1 equivalent) in warm water.
-
Slowly add the 3-bromobenzoyl chloride solution to the thiosemicarbazide solution with vigorous stirring.
-
Maintain the reaction at room temperature for 4-6 hours.
-
The resulting white precipitate of 1-(3-bromobenzoyl)thiosemicarbazide is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Cyclization to this compound
-
To pre-chilled concentrated sulfuric acid in an ice bath, slowly add the 1-(3-bromobenzoyl)thiosemicarbazide (1 equivalent) in small portions with constant stirring.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from ethanol or a similar suitable solvent to yield this compound. A similar procedure has been documented for the synthesis of the 2-bromo isomer.[6]
Hypothesized Mechanisms of Anticancer Action
Based on extensive studies of analogous 1,3,4-thiadiazole derivatives, this compound is likely to exert its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[1] This is often achieved through the intrinsic (mitochondrial) pathway.
-
Workflow for Investigating Apoptosis Induction:
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Therapeutic agents often target cell cycle checkpoints to halt the proliferation of cancer cells. Related 1,3,4-thiadiazole compounds have been observed to cause cell cycle arrest, frequently at the G2/M or S phase.[7]
-
Workflow for Investigating Cell Cycle Arrest:
Caption: Potential points of cell cycle arrest induced by the compound.
Protocols for In Vitro Evaluation
A systematic in vitro evaluation is essential to determine the anticancer potential and elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cell density, based on the measurement of cellular protein content.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell population in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated cells to the vehicle control.
Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocols for In Vivo Evaluation
In vivo studies are crucial to assess the therapeutic efficacy and safety of a potential anticancer agent in a whole-organism context.
Protocol 4: Human Tumor Xenograft Model
This is the most widely used preclinical model for evaluating anticancer drug efficacy.[8]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Compound Administration: Prepare the this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Clinical Observations: Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition in the treated group relative to the control group.
Data Interpretation and Structure-Activity Relationship (SAR)
The data gathered from these protocols will provide a comprehensive profile of the anticancer activity of this compound.
| Assay | Primary Endpoint | Interpretation of Positive Result |
| SRB Assay | IC₅₀ Value (µM) | A low IC₅₀ value indicates high potency. Comparison with standard drugs (e.g., 5-FU, Doxorubicin) provides a benchmark. |
| Cell Cycle Analysis | % of cells in each phase | An accumulation of cells in a specific phase (e.g., S or G2/M) suggests cell cycle arrest at that checkpoint. |
| Apoptosis Assay | % of Annexin V positive cells | A significant increase in the percentage of apoptotic cells confirms this as a mechanism of cell death. |
| Xenograft Model | Tumor Growth Inhibition (%) | A high percentage of tumor growth inhibition demonstrates in vivo efficacy. |
The position of the bromo-substituent is critical. Studies on other halogenated 1,3,4-thiadiazole derivatives have shown that both the type of halogen and its position on the phenyl ring can significantly influence anticancer activity.[9] It is plausible that the 3-bromo substitution offers a unique electronic and steric profile that could lead to enhanced activity compared to its 2-bromo or 4-bromo counterparts.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for anticancer drug development. The protocols outlined in these application notes provide a clear and robust framework for its systematic evaluation. Positive results from these studies would warrant further investigation, including target identification studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. The exploration of this and similar analogs could lead to the discovery of a new generation of potent 1,3,4-thiadiazole-based anticancer therapeutics.
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Experimental setup for evaluating the in vitro activity of thiadiazole compounds.
An In-Depth Guide to the In Vitro Evaluation of Thiadiazole Compounds
Introduction: The Thiadiazole Scaffold in Modern Drug Discovery
The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is a bioisostere of pyrimidine and oxadiazole, allowing compounds that bear this moiety to exhibit a vast spectrum of pharmacological properties.[2] Due to their mesoionic character, thiadiazole-containing molecules can effectively cross cellular membranes and interact with biological targets, leading to diverse activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[2][3][4][5]
The promising biological profile of thiadiazole derivatives necessitates a robust and systematic approach to their preclinical evaluation. This guide provides a comprehensive framework and detailed protocols for assessing the in vitro activity of novel thiadiazole compounds, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a compound's potency, mechanism of action, and preliminary safety profile through a logical, stepwise progression of assays.
Guiding Principle: A Multi-Assay Hierarchical Workflow
A successful in vitro evaluation strategy does not rely on a single experiment. Instead, it employs a hierarchical approach, beginning with broad screening assays to determine potency and moving toward more specific, mechanism-based assays for promising candidates. This workflow ensures that resources are focused on compounds with the highest therapeutic potential while simultaneously building a comprehensive biological profile. Early assessment of potential toxicity is a critical component of this process, helping to eliminate compounds with unfavorable safety profiles at an early stage, thereby saving considerable time and resources.[6][7]
Caption: Hierarchical workflow for in vitro evaluation of thiadiazole compounds.
Section 1: Assessment of Anticancer Activity
Many thiadiazole derivatives exert anticancer effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[3][8] The initial step is to determine a compound's cytotoxic or cytostatic potential against relevant cancer cell lines using a cell viability assay. A positive result warrants further investigation into the mechanism, such as the induction of apoptosis.
Protocol 1: Cell Viability Determination via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[9] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.
-
Cell Seeding:
-
Harvest cancer cells from their exponential growth phase using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension in a complete culture medium to a pre-optimized seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "untreated controls" and "vehicle controls" (containing the highest concentration of DMSO used for the test compounds).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiadiazole compounds in a complete culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. The formation of purple formazan crystals should be visible under a microscope in viable cells.[10]
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol, or a specialized detergent reagent) to each well to dissolve the crystals.[9][10]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration) and fitting it using non-linear regression.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Thiadiazole-A | MCF-7 (Breast) | 48 | 5.2 ± 0.4 |
| Thiadiazole-B | HCT-116 (Colon) | 48 | 12.8 ± 1.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.8 ± 0.1 |
Protocol 2: Apoptosis Assessment via Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[12] Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave key cellular proteins. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the combined activity of these two caspases.[13]
-
Cell Seeding and Treatment:
-
Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements, following the same procedure as the MTT assay (Steps 1 & 2). It is crucial to run this assay in parallel with the viability assay to correlate caspase activity with cell death.
-
Include a positive control for apoptosis (e.g., staurosporine) and untreated/vehicle controls.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture medium).[15]
-
-
Incubation and Luminescence Reading:
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Caspase-3/7 activity is expressed as Relative Luminescence Units (RLU). The data is often presented as a fold-change in luminescence compared to the vehicle-treated control.
Caption: Mechanism of the Caspase-Glo® 3/7 apoptosis assay.
Section 2: Antimicrobial Susceptibility Testing
Thiadiazole derivatives frequently exhibit potent activity against a wide range of pathogenic bacteria and fungi.[16][17][18] The standard method for quantifying this activity is the broth microdilution test, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[19][20]
Protocol 3: Broth Microdilution for MIC Determination
This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid broth medium.[19][21] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[20]
-
Preparation of Compound Plate:
-
In a sterile 96-well plate, prepare two-fold serial dilutions of the thiadiazole compounds.
-
Start by adding 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to wells 2 through 12.
-
Add 200 µL of the highest compound concentration (prepared in broth) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[20]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.[20]
-
MIC values are reported in µg/mL or µM. The results are typically compiled in a table to compare the activity of different compounds against a panel of microorganisms.
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Thiadiazole-C | 8 | 16 | 32 |
| Thiadiazole-D | 4 | 8 | 8 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Section 3: Enzyme Inhibition Assays
A significant portion of the biological activities of thiadiazoles stems from their ability to inhibit specific enzymes.[1] Assays to determine a compound's half-maximal inhibitory concentration (IC₅₀) against a purified enzyme are fundamental for understanding its mechanism of action. Below is a general protocol using α-glucosidase, a target for anti-diabetic drugs, as an example.[5][23]
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1]
-
Reagent Preparation:
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in phosphate buffer.
-
Inhibitors: Prepare serial dilutions of thiadiazole compounds and a reference inhibitor (e.g., Acarbose) in buffer/DMSO.
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[1]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the thiadiazole compound dilutions to the appropriate wells.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃.[1]
-
-
Absorbance Reading:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
The percent inhibition is calculated relative to the uninhibited enzyme control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Thiadiazole-E | α-Glucosidase | 18.5 ± 2.3 |
| Thiadiazole-F | α-Glucosidase | 7.2 ± 0.9 |
| Acarbose (Control) | α-Glucosidase | 11.5 ± 0.3[5] |
Section 4: Supporting Protocols
Protocol 5: Protein Quantification via Bicinchoninic Acid (BCA) Assay
For many cell-based assays, especially those involving cell lysates, it is necessary to normalize the results to the total protein content to account for differences in cell number. The BCA assay is a sensitive, detergent-compatible method for protein quantification.[24]
The BCA assay involves two steps. First, protein reduces Cu²⁺ ions to Cu¹⁺ in an alkaline medium. Second, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.
-
Standard Preparation:
-
Prepare a series of known concentration standards using Bovine Serum Albumin (BSA) ranging from 20 to 2,000 µg/mL.[25] The diluent should be the same buffer used for the unknown samples.
-
-
Working Reagent Preparation:
-
Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[25]
-
-
Assay Procedure (Microplate Format):
-
Absorbance Reading:
-
Measure the absorbance at 562 nm on a microplate reader.[25]
-
-
Concentration Determination:
-
Subtract the absorbance of the blank from all standard and unknown sample readings.
-
Plot the absorbance of the BSA standards versus their known concentrations to create a standard curve.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The in vitro evaluation of thiadiazole compounds requires a multifaceted and logical experimental approach. By beginning with broad screening assays for cytotoxicity and antimicrobial activity and progressing to more detailed mechanistic and enzyme inhibition studies, researchers can efficiently identify and characterize promising therapeutic candidates. The protocols described in this guide provide a validated framework for obtaining reliable, reproducible data essential for advancing novel thiadiazole derivatives through the drug discovery pipeline. Adherence to proper controls, careful data analysis, and an integrated interpretation of results across multiple assays are paramount to success.
References
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bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Wikipedia. Retrieved from [Link]
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. Retrieved from [Link]
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Pierce. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]
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TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. Retrieved from [Link]
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IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thiadiazole derivatives as anticancer agents. PMC. Retrieved from [Link]
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National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. Retrieved from [Link]
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News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved from [Link]
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PubMed Central. (n.d.). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. National Institutes of Health. Retrieved from [Link]
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ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Retrieved from [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]
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PubMed. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Institutes of Health. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PMC. Retrieved from [Link]
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ResearchGate. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Institutes of Health. Retrieved from [Link]
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RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Royal Society of Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. Retrieved from [Link]
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MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Images (a) and (b) show the in vitro COX‐1/COX‐2 enzyme inhibition assay of synthesized derivatives. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. Retrieved from [Link]
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Analytical methods for the characterization of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine.
An In-Depth Guide to the Analytical Characterization of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
This application note provides a comprehensive framework of analytical methodologies for the complete characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate or potential active pharmaceutical ingredient (API), rigorous verification of its identity, purity, and stability is paramount. This guide details a multi-technique approach, including spectroscopic, chromatographic, and thermal analysis methods. Each section explains the scientific rationale behind the technique's application and provides detailed, field-proven protocols suitable for implementation in research, development, and quality control laboratories.
Introduction: The Imperative for Rigorous Characterization
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, combines this potent heterocycle with a bromophenyl moiety, making it a valuable subject for drug discovery programs.
The journey from synthesis to a viable drug candidate is underpinned by meticulous analytical characterization. This process serves several critical functions:
-
Structural Confirmation: Unambiguously verifies that the synthesized molecule is the intended chemical entity.
-
Purity Assessment: Quantifies the analyte and identifies any process-related impurities, starting materials, or degradation products.
-
Stability Profiling: Determines the compound's behavior under various environmental conditions, which is essential for defining storage and shelf-life.[3]
This guide presents a logical workflow for achieving a comprehensive analytical profile of this compound.
Caption: Comprehensive workflow for compound characterization.
Part 1: Unambiguous Structural Elucidation
The first step is to confirm the chemical identity and structure of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal data points for unequivocal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
Causality: ¹H-NMR identifies the number and connectivity of protons, while ¹³C-NMR provides a census of the carbon atoms in unique electronic environments. For this compound, NMR confirms the substitution pattern on the phenyl ring and the presence of the amine group on the thiadiazole ring.
Protocol: ¹H and ¹³C-NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable amine protons.[4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H-NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
¹³C-NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO septet at δ 39.52 ppm.
Expected Spectral Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H-NMR | Aromatic Protons (4H) | 7.3 - 8.1 | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. |
| Amine Protons (2H) | ~7.4 (broad singlet) | Exchangeable with D₂O. The chemical shift can vary with concentration.[5] | |
| ¹³C-NMR | Thiadiazole C-N (C2) | ~168 | Carbon attached to the amine group.[6] |
| Thiadiazole C-Ar (C5) | ~155 | Carbon attached to the bromophenyl ring.[6] | |
| Aromatic C-Br | ~122 | Carbon directly attached to bromine. | |
| Aromatic CH | 125 - 135 | Four distinct signals for the aromatic CH carbons. | |
| Aromatic C-Thiadiazole | ~132 | Quaternary carbon attached to the thiadiazole ring. |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[7][8]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of acetonitrile and water.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Chromatography (Optional but recommended): A short isocratic run on a C18 column can help purify the sample before it enters the mass spectrometer.
-
MS Acquisition:
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Confirm the presence of the [M+H+2]⁺ peak with approximately the same intensity. The calculated monoisotopic mass for C₈H₇BrN₃S is 255.96. The expected [M+H]⁺ ions will be at m/z 256.97 and 258.97.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is excellent for confirming the presence of the amine (N-H), aromatic (C-H, C=C), and thiadiazole ring (C=N, C-S) moieties.
Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretching (Amine) | 3300 - 3100 (two bands, symmetric & asymmetric) | [6] |
| C-H Stretching (Aromatic) | 3100 - 3000 | [6] |
| C=N Stretching (Thiadiazole ring) | 1640 - 1620 | [6][11] |
| C=C Stretching (Aromatic ring) | 1580 - 1450 | [12] |
| C-Br Stretching | 680 - 550 | [12] |
Part 2: Quantitative Purity Assessment
Once the structure is confirmed, determining the purity is the next critical step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.
Causality: HPLC separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate purity determination by area percent.
Caption: Standard workflow for HPLC purity analysis.
Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the λmax of the compound (determine via UV-Vis scan, likely ~310-330 nm).[14]
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Purity Calculation:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Part 3: Physicochemical Characterization
Understanding the compound's physical properties, such as its absorption of light and thermal behavior, is crucial for formulation development and stability studies.[15]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light by the π-electron systems within the molecule (the aromatic and thiadiazole rings).[16] The wavelength of maximum absorption (λmax) is a characteristic property useful for setting the detection wavelength in HPLC and for quantitative analysis using the Beer-Lambert law.
Protocol: Determination of λmax
-
Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a suitable spectroscopic solvent, such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a reference blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The spectrum of benzene-containing heterocycles often shows multiple absorption bands.[17]
Thermal Analysis (DSC & TGA)
Causality: Thermal analysis techniques are vital for assessing the thermal characteristics of pharmaceutical substances.[18]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak can indicate the presence of impurities.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.[3]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
-
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
-
Analysis: Analyze the resulting curve to identify the onset temperature of decomposition (significant weight loss).
-
Expected Thermal Properties
| Technique | Parameter | Expected Result | Interpretation |
| DSC | Melting Point (Tₘ) | Sharp endotherm > 200 °C | A sharp peak indicates a crystalline solid with high purity. (Analogous 2-bromo isomer melts at 213-214 °C[19]) |
| TGA | Decomposition (Tₑ) | Onset > 250 °C | Indicates good thermal stability. The molecule is stable up to this temperature. |
Conclusion
The analytical characterization of this compound requires a systematic and multi-faceted approach. By combining spectroscopic techniques (NMR, MS, FT-IR) for structural confirmation, chromatographic methods (HPLC) for purity assessment, and thermal analysis (DSC, TGA) for physicochemical profiling, a complete and reliable data package can be generated. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of this promising compound.
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El-Gazzar, M. G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports. Retrieved from [Link]
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Jurkiewicz, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports. Retrieved from [Link]
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Hranjec, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Retrieved from [Link]
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Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
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Wojtowicz, W., et al. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Semantic Scholar. Retrieved from [Link]
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Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]
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Al-Masoudi, W. A. M. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Stan, C. D., et al. (2021). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Retrieved from [Link]
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Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Growing Science. Retrieved from [Link]
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Ren, A., et al. (n.d.). A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. Chemical Journal of Chinese Universities. Retrieved from [Link]
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Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Retrieved from [Link]
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Chemistry Champs. (2024, October 8). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). YouTube. Retrieved from [Link]
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Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. Retrieved from [Link]
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Zwiener, C., & Frimmel, F. H. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. Retrieved from [Link]
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Baklanov, M. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]
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Fernández, G. (n.d.). Vis-UV spectra of aromatic compounds. Química Orgánica. Retrieved from [Link]
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Dias, F. B. (2003). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Optica Publishing Group. Retrieved from [Link]
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Shindy, H. A., et al. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]
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Al-Bayati, Y. K., & Hussein, F. A. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. Retrieved from [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine in Modern Medicinal Chemistry
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure
The 1,3,4-thiadiazole ring is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor have cemented its role in the development of novel therapeutic agents. Compounds incorporating this five-membered ring exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects[1][2][3].
Within this important class of compounds, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine emerges as a particularly strategic building block for medicinal chemists. Its structure is endowed with three key features that provide a versatile platform for molecular exploration:
-
The 2-Amino Group: This primary amine is a nucleophilic handle, readily available for a wide array of chemical transformations. It can be acylated to form amides, reacted with aldehydes to produce Schiff bases, or serve as a foundation for constructing ureas, thioureas, and sulfonamides. This versatility allows for the systematic introduction of diverse side chains to probe interactions with biological targets[4].
-
The 3-Bromophenyl Moiety: The bromine atom is more than just a substituent; it is a gateway to extensive structural diversification. It serves as a powerful handle for modern cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This enables the introduction of a vast range of aryl, heteroaryl, alkyl, and amino functionalities, facilitating fine-tuning of steric, electronic, and pharmacokinetic properties.
-
The Thiadiazole Core: As a bioisostere of other aromatic systems, the 1,3,4-thiadiazole ring itself contributes to the molecular framework's potency and drug-like properties. The sulfur atom and two nitrogen atoms can participate in crucial hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets[5].
This guide provides an in-depth exploration of the synthesis and application of this building block, offering detailed protocols and the scientific rationale behind its use in drug design.
Synthesis and Characterization of the Core Building Block
The most reliable and common route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide intermediate. This method is efficient and provides a high yield of the desired heterocyclic core.
Protocol 2.1: Synthesis of this compound
This two-step protocol first prepares the thiosemicarbazide intermediate from 3-bromobenzoic acid, followed by cyclization.
Step 1: Synthesis of 1-(3-Bromobenzoyl)thiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-bromobenzoic acid (0.01 mol) in 20 mL of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-bromobenzoyl chloride is obtained as an oil or low-melting solid.
-
Amidation: Dissolve thiosemicarbazide (0.01 mol) in 50 mL of a suitable solvent like dry acetone or THF. Cool the solution in an ice bath.
-
Coupling: Add the crude 3-bromobenzoyl chloride dropwise to the thiosemicarbazide solution with vigorous stirring. Let the reaction mixture stir at room temperature for 4-6 hours.
-
Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid, 1-(3-bromobenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol may be performed if necessary.
Step 2: Cyclodehydration to this compound
-
Reaction Setup: In a 100 mL flask, add the dried 1-(3-bromobenzoyl)thiosemicarbazide (0.01 mol) to 20 mL of concentrated sulfuric acid, portion-wise, while cooling in an ice bath to manage the exotherm.
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours or until TLC analysis indicates the consumption of the starting material. Some protocols suggest gentle heating (60-70°C) for a few hours to drive the reaction to completion[6].
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH is approximately 7-8. This will precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash it thoroughly with cold water to remove any inorganic salts, and dry it. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid[6].
Characterization Data
The synthesized compound should be characterized to confirm its structure and purity.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (Varies with purity) |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~700-800 (C-Br stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.4-8.0 (m, 4H, Ar-H), 7.3 (s, 2H, NH₂, D₂O exchangeable) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C2-NH₂), ~155 (C5-Ar), ~122-135 (Aromatic Carbons), ~121 (C-Br) |
| Mass Spec (m/z) | [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, characteristic of a bromine-containing compound. |
Note: Specific spectral values are illustrative and should be confirmed by experimental data.
Applications in Medicinal Chemistry: Derivatization Strategies and Protocols
The true utility of this compound lies in its capacity for derivatization. Below are detailed protocols for key transformations that are foundational in anticancer and antimicrobial drug discovery programs.
Application 3.1: Development of Anticancer Agents via N-Acylation
Rationale: Acylation of the 2-amino group is a primary strategy to generate potent anticancer agents. The resulting amide linker can position functional groups to interact with key residues in enzyme active sites, such as those in protein kinases or histone deacetylases. For example, chloroacetamide derivatives are known alkylating agents that can form covalent bonds with target proteins.
Workflow for N-Acylation
Caption: Workflow for the synthesis of N-acylated thiadiazole derivatives.
Protocol 3.1.1: Synthesis of 2-Chloro-N-(5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide
-
Setup: In a dry 100 mL flask, suspend this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in 30 mL of dry acetone[7].
-
Expertise Note: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Sodium acetate acts as a mild base to neutralize the HCl generated during the reaction. Stronger bases like pyridine or triethylamine can also be used.
-
-
Addition of Reagent: Cool the mixture in an ice bath. Add chloroacetyl chloride (10 mmol) dropwise while stirring.
-
Reaction: After the addition, allow the reaction to stir for 1 hour in the cold, then let it warm to room temperature and stir for an additional 4-5 hours[7].
-
Trustworthiness: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion.
-
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude solid can be purified by recrystallization from ethanol to yield the desired product[7]. This intermediate can then be reacted with various nucleophiles (e.g., substituted piperazines) to build a library of potential anticancer agents[7].
Application 3.2: Synthesis of Novel Antimicrobial Agents via Suzuki Coupling
Rationale: The 3-bromophenyl group is a key handle for diversification. Pathogenic microbes are rapidly developing resistance, and creating novel chemical entities is crucial. By using palladium-catalyzed Suzuki cross-coupling, the bromine atom can be replaced with a wide variety of aryl or heteroaryl groups. This modification dramatically alters the molecule's shape, size, and electronic properties, allowing for the exploration of new interactions with microbial targets and potentially overcoming existing resistance mechanisms.
Workflow for Suzuki Cross-Coupling
Caption: General workflow for a Palladium-catalyzed Suzuki coupling reaction.
Protocol 3.2.1: Synthesis of 5-(Biphenyl-3-yl)-1,3,4-thiadiazol-2-amine
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Inerting the System: Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas like nitrogen or argon.
-
Expertise Note: The Pd(0) catalyst is highly sensitive to oxygen and will be deactivated if the reaction is performed in the air. This inerting process is non-negotiable for a successful reaction.
-
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 10 mL). Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 6-18 hours.
-
Trustworthiness: Monitor the reaction by TLC or LC-MS. The consumption of the brominated starting material and the appearance of the new, often more UV-active, product spot will signal the reaction's progress.
-
-
Work-up: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to afford the pure product.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold has yielded compounds with significant biological activity. Analysis of published data reveals key SAR trends.
| Position of Modification | Modification Type | Observed Impact on Biological Activity | Example Therapeutic Area | Reference |
| 2-Amino Group | N-acetylation or N-propionylation | Often increases potency and selectivity. Small, lipophilic groups are generally favored. | Adenosine A₃ Receptor Antagonists | [8] |
| 2-Amino Group | Schiff base formation | Can lead to potent antimicrobial and anticancer activity. The nature of the aldehyde substituent is critical. | Antimicrobial, Anticancer | [6][9] |
| 2-Amino Group | Acyl chain with terminal heterocycle (e.g., piperazine) | Significantly enhances anticancer activity. Substituents on the terminal heterocycle modulate potency and selectivity. | Anticancer (MCF-7, HepG2 lines) | [7] |
| 5-Phenyl Ring (at C3) | Replacement of Br with other aryl/heteroaryl groups | Dramatically influences activity. Allows for probing of additional binding pockets and tailoring of ADME properties. | General Drug Design | N/A |
| 5-Phenyl Ring (at C4) | Introduction of methoxy or chloro groups | Can enhance activity. For example, 5-(4-chlorophenyl) derivatives show potent cytotoxicity. | Anticancer, Antimicrobial | [6][7] |
Key Takeaways from SAR Studies:
-
Lipophilicity is Key: Modifications that increase the lipophilicity of the molecule, such as adding substituted phenyl rings or acyl chains, often correlate with improved biological activity, likely due to enhanced cell membrane permeability[10].
-
Substituent Position Matters: The substitution pattern on the C5-phenyl ring is crucial for activity. A structure-activity relationship study revealed that the nature of this substituent is important for cytotoxic activity[11].
-
The Amino Group is a Versatile Anchor: The 2-amino group is an ideal point for attaching various pharmacophores. The linker length and composition (e.g., simple amide vs. extended chain) can be optimized to correctly position functional groups for target engagement[7].
Conclusion
This compound is a high-value, versatile building block for any medicinal chemistry program. Its dual handles for derivatization—the nucleophilic amino group and the coupling-ready bromo-substituent—provide chemists with a robust platform to rapidly generate compound libraries with vast structural diversity. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this scaffold in the rational design of next-generation therapeutic agents.
References
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Kavaleuski, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5227. [Link]
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Głowacka, I. E., & Uliasz, M. (2022). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 27(19), 6206. [Link]
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Yin, G., et al. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1884. [Link]
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Patel, K. D., & Mistry, B. D. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 4, 273-282. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]
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Jasim, H. A., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 226-235. [Link]
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El-Naggar, M., et al. (2019). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 24(19), 3562. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2571. [Link]
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Al-Amiery, A. A. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
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Prashanthi, Y., & Kiran, Y. B. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
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Kareem, M. A., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 1-10. [Link]
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Gür, M., & Ceylan, Ş. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. IntechOpen. [Link]
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Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 116-120. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Al-Obaidi, A. S. M., et al. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]
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Application Notes & Protocols: In Vivo Evaluation of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Introduction: Rationale and Strategic Imperatives
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The subject of this guide, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, is a novel investigational compound. While in vitro data (not presented) has suggested promising activity, the critical next step is to translate these findings into a living system.
In vivo evaluation is an indispensable phase of drug development, providing crucial insights into a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex biological environment.[6][7] This document provides a comprehensive, experience-driven framework for the preclinical in vivo assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are built upon established, validated animal models and regulatory guidelines to ensure data integrity and translatability.[8][9]
Part 1: Pre-Study Essentials & Formulation
Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to initiation.
Compound Characterization & Formulation
A significant hurdle for many small molecules, including thiadiazole derivatives, is poor aqueous solubility.[10][11] This property directly impacts oral bioavailability and complicates the preparation of parenteral formulations.[10][12]
Causality: An inadequate formulation can lead to an underestimation of a compound's true efficacy or an inaccurate toxicity profile due to limited systemic exposure.[10] Therefore, a robust formulation strategy is paramount.
Protocol: Vehicle Screening & Formulation Development
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., Saline, PBS, 5% Dextrose, DMSO, PEG400, Tween 80, Solutol HS 15).
-
Co-Solvent Systems: For oral administration, evaluate co-solvent systems. A common starting point is a ternary system such as PEG400:Solutol HS 15:Water (10:10:80). For intravenous (IV) administration, a system like 10% DMSO / 40% PEG400 / 50% Saline may be appropriate, but must be carefully validated for hemolysis and precipitation upon dilution.
-
Lipid-Based Formulations: If solubility remains a challenge, exploring lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[13][14]
-
Stability Testing: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and 4°C to ensure compound integrity throughout the duration of the study.
Part 2: Foundational In Vivo Studies
The initial in vivo studies are designed to establish the safety profile and pharmacokinetic behavior of the compound. This data is critical for designing subsequent efficacy studies with relevant dose levels.
Acute Toxicity & Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This study is guided by the principles of the Organisation for Economic Co-operation and Development (OECD) guidelines.[15][16]
Protocol: Modified OECD 420/423 (Fixed Dose/Acute Toxic Class Method)
-
Animal Model: Use healthy, young adult rodents (e.g., female Sprague-Dawley rats or BALB/c mice, 8-10 weeks old). Female animals are often used as they can be slightly more sensitive.[17][18]
-
Acclimation: Allow animals to acclimate for at least 5 days prior to the study.
-
Study Design:
-
Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[19]
-
Begin with a single animal at a dose expected to produce some signs of toxicity without mortality.
-
Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observe the animal for at least 24-48 hours.[17] If the animal survives, dose two additional animals at the same level.
-
Depending on the outcome (mortality or evident toxicity), the dose is escalated or de-escalated for the next group.[19]
-
-
Observations:
-
Endpoint: At the end of the 14-day observation period, perform a gross necropsy on all animals.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | N | Mortality | Clinical Signs Observed | Body Weight Change (Day 14 vs Day 0) |
| Vehicle | 3 | 0/3 | None | +5.2% |
| 300 | 3 | 0/3 | Mild lethargy for 2 hours post-dose | +4.8% |
| 1000 | 3 | 1/3 | Severe lethargy, piloerection | -2.1% (survivors) |
| 2000 | 3 | 3/3 | Ataxia, severe lethargy, mortality within 24h | N/A |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This information is crucial for determining the dosing frequency required to maintain therapeutic concentrations in efficacy models.
Protocol: Single-Dose PK in Rodents
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). This group is essential to determine absolute bioavailability.
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Procedure:
-
Administer the compound to fasted animals.
-
Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 (5 min) | 2.0 |
| AUC₀-inf (ng·h/mL) | 3200 | 7040 |
| T½ (h) | 4.5 | 4.8 |
| CL (L/h/kg) | 0.625 | N/A |
| Vd (L/kg) | 3.9 | N/A |
| Bioavailability (F%) | N/A | 22% |
Part 3: In Vivo Efficacy Evaluation
The choice of efficacy model is entirely dependent on the compound's hypothesized mechanism of action and intended therapeutic application. Given the prevalence of anticancer and anti-inflammatory activity in this compound class, representative protocols for each are provided.[4][21][22]
Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for conducting an in vivo efficacy study, from model selection to final data analysis.
Caption: General workflow for preclinical in vivo efficacy testing.
Anticancer Efficacy: Human Tumor Xenograft Model
Rationale: Subcutaneous xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and widely used tool for the initial assessment of a compound's anti-tumor activity in vivo.[9][23][24]
Protocol: Subcutaneous Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.
-
Cell Line: Select a human cancer cell line relevant to the compound's in vitro activity (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Tumor Implantation:
-
Prepare a suspension of cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 million cells into the right flank of each mouse.
-
-
Study Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Groups: Vehicle Control, Compound (e.g., 25 mg/kg), Compound (e.g., 50 mg/kg), Positive Control (e.g., a standard-of-care chemotherapy agent).
-
-
Treatment: Administer the compound and controls according to the schedule determined by PK data (e.g., once daily, PO) for 21-28 days.
-
Endpoints:
-
Primary: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Secondary: At the end of the study, collect tumors for weight measurement and ex vivo analysis (e.g., histology, Western blot for target engagement).
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | T/C Ratio (%) | Tumor Growth Inhibition (TGI, %)** |
| Vehicle Control | 1250 ± 150 | 100 | 0 |
| Compound (25 mg/kg) | 750 ± 95 | 60 | 40 |
| Compound (50 mg/kg) | 412 ± 68 | 33 | 67 |
| Positive Control | 250 ± 45 | 20 | 80 |
| T/C Ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100 | |||
| **TGI (%) = 100 - T/C Ratio |
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a classic, acute model of inflammation used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory agents.[25][26] It allows for the assessment of a compound's ability to inhibit edema formation, which is a hallmark of acute inflammation.[8]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Study Groups:
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, PO)
-
Group 2: Compound (e.g., 25 mg/kg, PO)
-
Group 3: Compound (e.g., 50 mg/kg, PO)
-
Group 4: Positive Control (e.g., Indomethacin 10 mg/kg, PO)
-
-
Procedure:
-
Administer the respective treatments (Vehicle, Compound, or Positive Control) to the animals.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial (0 hour) volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point where peak edema occurs.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Hypothesized Signaling Pathway
Many 1,3,4-thiadiazole derivatives exert their anticancer or anti-inflammatory effects by modulating key signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which are involved in cell proliferation and survival.[4]
Caption: Potential inhibition of the PI3K/Akt pathway by the compound.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and scientifically grounded framework for the initial in vivo evaluation of this compound. Successful execution of these studies will establish a foundational understanding of the compound's safety, pharmacokinetic profile, and preliminary efficacy. Positive results from these models will justify progression to more complex, clinically relevant models, such as orthotopic or metastatic tumor models[23] or chronic models of inflammation[25], bringing this promising compound one step closer to potential clinical development.
References
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
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Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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(n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal. [Link]
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Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Suggitt, M., & Bibby, M. C. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research. [Link]
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(n.d.). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. PubMed. [Link]
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(n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. [Link]
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(n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
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(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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(n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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(2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]
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(2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - PubMed Central. [Link]
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(n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]
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(n.d.). Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]
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OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]
-
OECD. (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). [Link]
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(2001). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (2001). ResearchGate. [Link]
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Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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Al-Ostath, A. I., et al. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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Obakachi, V. A., et al. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]
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(n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
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Gorgani, L., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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(n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]
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(2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
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(n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link]
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(2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. MDPI. [Link]
-
Loo, T. L., et al. (1979). Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. PubMed. [Link]
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(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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(2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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(2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. [Link]
-
(2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
-
(2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. We will move beyond simple procedural lists to explore the causality behind common synthetic challenges, providing you with robust, field-proven strategies for optimization.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry. The most direct and widely adopted method involves the acid-catalyzed cyclodehydration of a 1-aroylthiosemicarbazide intermediate, which is formed in situ from the corresponding aromatic carboxylic acid (3-bromobenzoic acid) and thiosemicarbazide.[1][2]
The reaction's success hinges on a critical cyclodehydration step. Understanding this mechanism is key to troubleshooting and optimization. The acid catalyst protonates the carbonyl oxygen of the aroylthiosemicarbazide intermediate, rendering the carbonyl carbon more electrophilic. The sulfur atom then performs an intramolecular nucleophilic attack on this activated carbon, leading to a cyclic intermediate that subsequently loses water to form the aromatic 1,3,4-thiadiazole ring.
Sources
Technical Support Center: Purification of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Prepared by: The Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is an oily residue or a sticky solid and won't crystallize. What should I do?
Answer: This is a classic sign that your crude product contains significant impurities that are inhibiting lattice formation (crystallization). Unreacted starting materials or reaction byproducts can act as "eutectic" impurities, lowering the melting point and preventing solidification.
-
Probable Cause & Mechanistic Explanation: The primary culprits are often residual acidic starting material (3-bromobenzoic acid) or highly polar starting material (thiosemicarbazide). The presence of residual high-boiling solvents like DMF or DMSO, if used in the reaction, can also trap the product in an oily state.
-
Recommended Solution Workflow:
-
Initial Wash: Begin by triturating the oily crude with a non-polar solvent like hexanes or diethyl ether. This will wash away non-polar impurities and can sometimes induce crystallization.
-
Acid-Base Extraction: If trituration fails, an acid-base extraction is the most robust method to isolate your basic product from acidic or neutral impurities. The basic amino group on the thiadiazole ring is the key to this separation.[1] Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like 5% sodium bicarbonate solution to remove the acidic 3-bromobenzoic acid impurity. Then, extract the organic layer with aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving neutral impurities behind. Finally, neutralize the acidic aqueous layer with a base (e.g., 10% NaOH) to precipitate your purified product.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Even trace amounts of DMF can hinder crystallization.
-
Question 2: After recrystallization, my yield is very low. How can I improve it?
Answer: A low yield from recrystallization typically points to one of two issues: using an inappropriate solvent system or procedural losses.
-
Probable Cause & Mechanistic Explanation:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, drastically reducing the yield.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out along with impurities.
-
Excess Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to a poor recovery.
-
-
Recommended Solution Workflow:
-
Optimize the Solvent System: For aminothiadiazoles, common recrystallization solvents include ethanol, acetone, or mixtures like ethanol/water and DMF/water.[2][3][4][5] Perform small-scale solubility tests with your crude product to find the optimal solvent (see table below).
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, often less pure, crystals.
-
Recover from Mother Liquor: Concentrate the mother liquor (the leftover solvent after filtration) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC before combining it with the first.
-
Question 3: TLC analysis of my purified product still shows multiple spots. What's the next step?
Answer: If recrystallization or a basic workup fails to yield a single spot on TLC, it indicates the presence of impurities with similar polarity to your product. This is a common scenario that requires a more powerful separation technique.
-
Probable Cause & Mechanistic Explanation: The impurities are likely neutral byproducts of the cyclization reaction or other structurally similar compounds that co-crystallize with your product. Their polarity is too close to that of the desired compound for simple extraction or recrystallization to be effective.
-
Recommended Solution:
-
Column Chromatography: This is the definitive technique for separating compounds with close polarities. The choice of eluent is critical. Start by finding a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation on a silica gel column. For related compounds, a chloroform/ethyl acetate eluent system has been used.[6]
-
Protocol: See the detailed protocol for column chromatography in Section 3.
-
Question 4: My final product is colored (e.g., yellow or brown), but the literature reports it as a white or off-white solid. How do I remove the color?
Answer: Color often arises from minor, highly conjugated impurities formed through oxidation or side reactions. While they may be present in trace amounts, their strong chromophores can significantly discolor the bulk material.
-
Probable Cause & Mechanistic Explanation: Azo compounds, which are intensely colored, can sometimes form as side products in reactions involving amines.[7] Alternatively, air oxidation of the amine or other functional groups can create colored impurities.
-
Recommended Solution:
-
Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Keep the solution hot and perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Be quick to prevent your product from crystallizing prematurely in the filter funnel.
-
Recrystallize as Usual: Allow the clarified, colorless filtrate to cool slowly to yield pure, decolorized crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
For this specific molecule, a two-stage approach is highly effective. First, perform an acid-base extraction . This leverages the basicity of the 2-amino group to separate it cleanly from the acidic starting material (3-bromobenzoic acid) and any neutral impurities.[1] Follow this with recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to remove any remaining minor impurities and obtain a highly crystalline final product.[4]
Q2: How do I systematically choose a recrystallization solvent?
A methodical approach is key. Test the solubility of a small amount of your crude product (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. The ideal solvent will exhibit the properties outlined in the table below.
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Ethanol | 78 | Often effective for aminothiadiazoles; dissolves well when hot, less so when cold.[2][8] |
| Acetone | 56 | A stronger solvent; good for more stubborn solids. Crystals form quickly due to its volatility.[3] |
| Ethyl Acetate | 77 | Medium polarity; good for screening. |
| Toluene | 111 | Good for less polar compounds; high boiling point requires care. |
| Water | 100 | The compound is likely insoluble in water, making it an excellent anti-solvent for use with a miscible solvent like ethanol or DMF.[4][5] |
| Ethanol/Water | Variable | A powerful mixture. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.[4] |
Q3: When should I use column chromatography instead of recrystallization?
You should opt for column chromatography when:
-
Recrystallization fails to remove impurities (as seen by TLC).
-
The impurities and the product have very similar solubility profiles.
-
The crude product is an oil that cannot be induced to crystallize.
-
You need to separate a mixture of isomers or closely related byproducts.
While recrystallization is faster and uses less solvent, chromatography offers far superior resolving power.[6]
Q4: Can you explain the chemistry behind the acid-base extraction for this compound?
Certainly. The process hinges on the ability to reversibly change the polarity and thus the water solubility of the acidic and basic components in your crude mixture.
-
Separating the Acidic Impurity: When you wash the organic solution with an aqueous base (like NaHCO₃), the acidic 3-bromobenzoic acid is deprotonated to form sodium 3-bromobenzoate. This salt is ionic and therefore highly soluble in water, moving it from the organic layer to the aqueous layer. Your basic amine product does not react and remains in the organic layer.
-
Isolating the Basic Product: Next, when you treat the organic layer with an aqueous acid (like HCl), the lone pair on the nitrogen of the 2-amino group gets protonated. This forms an ammonium salt. This salt, being ionic, is now soluble in the aqueous acid layer. Neutral impurities remain in the organic layer.
-
Recovering the Product: The aqueous acid layer containing your protonated product is separated. By adding a strong base (like NaOH), you neutralize the acid and deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine product, which precipitates out and can be collected by filtration.[1]
Visual Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask on a hot plate and add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Set up a hot filtration apparatus (pre-warmed funnel and filter paper). Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal.
-
Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 50 mL) in a separatory funnel.
-
Base Wash: Add 25 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.
-
Acid Extraction: Add 30 mL of 1M aqueous hydrochloric acid (HCl) to the remaining organic layer in the funnel. Shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. Drain the lower aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL of 1M HCl and combine the aqueous extracts.
-
Precipitation: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 10% aqueous sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (check with pH paper, pH > 10). A precipitate of your purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product under high vacuum. This solid can be used as is or further purified by recrystallization.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of Hexane:Ethyl Acetate. Find a ratio that gives the desired product an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to speed up the flow rate (flash chromatography).
-
Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, purified compound.
References
-
Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
-
TMP Chem. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
National Center for Biotechnology Information (NCBI). (n.d.). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 5(4), 519-526. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3462. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Welcome to the comprehensive technical support guide for the synthesis of 2-amino-1,3,4-thiadiazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, identify and minimize byproducts, and ensure the integrity of your results.
I. Understanding the Core Synthesis and its Challenges
The most prevalent method for synthesizing 2-amino-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide derivative with a suitable reagent, typically under acidic conditions. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can significantly reduce the yield and purity of the desired product. The key to a successful synthesis lies in understanding and controlling the reaction conditions to favor the desired reaction pathway.
This guide will address the most common byproducts encountered:
-
1,2,4-Triazole-3-thiones: Isomeric byproducts favored under basic conditions.
-
1,3,4-Oxadiazoles: Formed via desulfurization, often in the presence of oxidizing agents.
-
N,N'-Diacylhydrazines: Intermediates that can accumulate as byproducts if the cyclization is incomplete.
-
Unreacted Starting Materials: Residual thiosemicarbazide and carboxylic acids or their derivatives.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and workup of 2-amino-1,3,4-thiadiazoles.
Issue 1: Low Yield of the Desired 2-Amino-1,3,4-Thiadiazole
Symptom: After the reaction and workup, the isolated yield of the target compound is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction pH: The pH of the reaction medium is a critical factor. Acidic conditions are generally required to promote the cyclization to the 1,3,4-thiadiazole ring.
-
Solution: Ensure your reaction is conducted under acidic conditions. Commonly used acid catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice of acid can influence the reaction outcome, so it may be necessary to screen different acids for optimal results.
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or the N,N'-diacylhydrazine intermediate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or a new, less polar spot (indicative of the intermediate) is still present, consider extending the reaction time or increasing the temperature.
-
-
Formation of Byproducts: The low yield is often a direct result of the formation of isomeric triazoles or other side products.
-
Solution: Refer to the specific byproduct sections below for detailed strategies to minimize their formation.
-
-
Poor Quality Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid derivative can lead to side reactions and lower yields.
-
Solution: Use high-purity starting materials. Recrystallize or purify them if necessary before use.
-
Issue 2: Presence of an Isomeric Impurity with a Similar Mass
Symptom: Mass spectrometry analysis (e.g., LC-MS) of your crude product shows a significant peak with the same mass as your desired 2-amino-1,3,4-thiadiazole, but it has a different retention time.
Likely Culprit: 1,2,4-Triazole-3-thione Byproduct
The formation of the isomeric 1,2,4-triazole-3-thione is one of the most common side reactions in thiadiazole synthesis. This is particularly prevalent under neutral or basic (alkaline) conditions.
Mechanism of 1,2,4-Triazole-3-thione Formation:
Under basic conditions, the thiosemicarbazide intermediate undergoes a different cyclization pathway, leading to the formation of the triazole ring.
Figure 1. Formation of 1,2,4-Triazole-3-thione.
Troubleshooting and Prevention:
-
Strict pH Control: The most effective way to prevent triazole formation is to maintain acidic conditions throughout the reaction.
-
Purification Strategy: If the triazole byproduct has already formed, separation can be challenging due to their similar polarities.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired thiadiazole. A solvent system in which the two isomers have different solubilities should be explored.
-
Column Chromatography: This is often the most effective method for separating the two isomers. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol on silica gel is a good starting point. Monitor the fractions carefully by TLC.
-
Protocol for Separation of 2-Amino-1,3,4-thiadiazole and 1,2,4-Triazole-3-thione by Column Chromatography:
-
Prepare the Column: Pack a silica gel column of appropriate size for the amount of crude material. The column diameter and length will depend on the scale of your reaction.
-
Choose the Eluent: Start with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 5-10%).
-
Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Monitor Fractions: Collect fractions and monitor them by TLC. The two isomers should elute at different retention factors (Rf).
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Issue 3: Presence of an Impurity with a Lower Mass
Symptom: Mass spectrometry analysis shows a significant impurity with a molecular weight that is 16 atomic mass units (amu) lower than the desired thiadiazole.
Likely Culprit: 1,3,4-Oxadiazole Byproduct
The formation of the corresponding 2-amino-1,3,4-oxadiazole is a result of desulfurization of the thiosemicarbazide intermediate, where the sulfur atom is replaced by an oxygen atom. This is often promoted by oxidizing agents or certain reaction conditions.
Mechanism of 1,3,4-Oxadiazole Formation:
The exact mechanism can vary, but it generally involves an oxidative cyclization where the sulfur atom is lost.
Figure 2. Formation of 1,3,4-Oxadiazole.
Troubleshooting and Prevention:
-
Avoid Oxidizing Agents: Be mindful of the reagents used in your synthesis. If possible, avoid strong oxidizing agents.
-
Use Thionating Reagents: In some synthetic routes, using a thionating reagent like Lawesson's reagent can help ensure the incorporation of sulfur into the heterocyclic ring.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
Issue 4: Presence of a Higher Molecular Weight Impurity
Symptom: Mass spectrometry shows an impurity with a molecular weight corresponding to the starting carboxylic acid and thiosemicarbazide minus a molecule of water.
Likely Culprit: N,N'-Diacylhydrazine Intermediate
The formation of the N,N'-diacylhydrazine is a key intermediate step in the synthesis of 2-amino-1,3,4-thiadiazoles. If the cyclization/dehydration step is not efficient, this intermediate can accumulate as a byproduct.
Troubleshooting and Prevention:
-
Optimize Dehydration Conditions: The key to preventing the accumulation of this intermediate is to ensure efficient dehydration.
-
Stronger Dehydrating Agent: If you are using a mild acid, consider switching to a stronger dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
Higher Temperature: Increasing the reaction temperature can often drive the cyclization to completion.
-
Azeotropic Removal of Water: In some cases, using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can be effective.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the 2-amino-1,3,4-thiadiazole and the 1,2,4-triazole-3-thione byproduct?
A1: A combination of spectroscopic techniques is the most reliable way to differentiate between these isomers.
| Technique | 2-Amino-1,3,4-thiadiazole | 4-Amino-1,2,4-triazole-3-thione |
| ¹H NMR | The amino protons (-NH₂) typically appear as a broad singlet in the aromatic region. | The amino protons (-NH₂) and the N-H proton of the triazole ring will appear as distinct signals. The N-H proton of the thione tautomer is often a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Two distinct signals for the carbon atoms in the thiadiazole ring are expected. | The carbon of the C=S group will have a characteristic downfield chemical shift, typically in the range of 160-180 ppm. |
| FTIR | Characteristic peaks for N-H stretching of the primary amine, C=N stretching, and C-S stretching. | Will show N-H stretching, C=N stretching, and a characteristic C=S stretching band. |
Q2: What is the best general-purpose solvent for recrystallizing 2-amino-1,3,4-thiadiazoles?
A2: There is no single "best" solvent, as the optimal choice depends on the specific substituents on the thiadiazole ring. However, common and effective solvents for recrystallization include ethanol, methanol, acetonitrile, and mixtures of these with water. It is always recommended to perform a small-scale solvent screen to find the ideal conditions for your specific compound.
Q3: My reaction is very clean by TLC, but my yield is still low. What could be the issue?
A3: If your TLC shows a clean conversion to a single spot, but your isolated yield is low, consider the following:
-
Solubility of the Product: Your product might be partially soluble in the workup or recrystallization solvents, leading to losses. Try to minimize the volume of solvent used and cool the solution thoroughly to maximize precipitation.
-
Mechanical Losses: Be careful during transfers, filtrations, and other manipulations to avoid losing product.
-
Inaccurate Stoichiometry: Double-check the calculations for your starting materials to ensure you are using the correct molar ratios.
IV. Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Acid Catalyst: Carefully add a suitable acid catalyst, such as concentrated sulfuric acid (2-3 eq) or polyphosphoric acid (enough to ensure good stirring).
-
Heating: Heat the reaction mixture to 80-100 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The crude product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
-
V. Visualization of Reaction Pathways
Figure 3. Reaction Pathways in 2-Amino-1,3,4-thiadiazole Synthesis.
VI. References
-
Jadhav, S. A., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131.
-
Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
-
Baykov, A. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7542. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Metal Complexes. Mini-Reviews in Medicinal Chemistry, 7(6), 639-646.
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
Technical Support Center: Troubleshooting Unexpected Results in the Biological Screening of Heterocyclic Compounds
Introduction
High-throughput screening (HTS) of heterocyclic compound libraries is a cornerstone of modern drug discovery and chemical biology.[1][2] These structurally diverse molecules offer a rich starting point for identifying novel modulators of biological targets. However, the very properties that make them attractive—structural complexity, varied physicochemical characteristics, and potential for reactivity—also make them prone to producing unexpected or misleading results.[3][4] False positives and other artifacts can consume significant time and resources, leading research teams down unproductive paths.[1][5]
This guide serves as a technical support resource for researchers encountering challenges in the biological screening of heterocyclic compounds. Drawing from extensive field experience, it provides a structured, question-and-answer approach to diagnosing and resolving common issues. The focus is not just on what to do, but why a particular experimental step is necessary, grounding troubleshooting in solid scientific principles.
Section 1: Assay Integrity and Data Quality Issues
This section addresses problems that manifest as poor-quality data across an entire screening plate or run, often pointing to systemic issues with the assay itself rather than specific compound interference.
Q1: My screening data shows high variability between replicate wells and a poor Z-factor. What are the likely causes and how do I fix it?
A low Z-factor (typically < 0.5) indicates that the separation between your positive and negative control signals is too narrow to confidently identify "hits." This is often caused by high variability in one or both of the controls.
Causality: High variability is noise. This noise can stem from inconsistent liquid handling, unstable reagents, or environmental factors affecting the plate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low Z-factor.
Detailed Protocols:
-
Reagent Stability Test:
-
Prepare a fresh batch of all critical reagents (enzyme, substrate, antibodies, etc.).
-
Aliquots of the previous, suspect batch should be thawed and kept at room temperature alongside the new batch.[6][7]
-
Run several control plates (positive and negative controls only) comparing the performance of the old vs. new reagents over the typical experiment time (e.g., 0, 1, 2, and 4 hours).
-
Expected Outcome: If the old reagents show a significant drop in signal or an increase in variability over time compared to the fresh reagents, reagent degradation is the likely cause.[8]
-
-
Addressing "Edge Effects":
-
The "edge effect" is a common phenomenon where wells on the outer edges of a microplate behave differently due to temperature gradients and higher rates of evaporation.[9]
-
Mitigation: Do not use the outer-most wells for experimental samples. Instead, fill them with 100-200 µL of sterile water or PBS to create a humidity barrier.[9] Ensure incubators are properly humidified.
-
Section 2: Compound-Mediated Artifacts
This is the most common and challenging area of troubleshooting for heterocyclic libraries. These artifacts are reproducible, concentration-dependent, and can mimic true biological activity, making them difficult to distinguish from genuine hits.[3]
Q2: My primary hit is a potent inhibitor in a fluorescence-based assay, but shows no activity in a secondary, label-free assay. What's going on?
This is a classic red flag for assay interference. Many heterocyclic compounds are intrinsically fluorescent or can quench the fluorescence of a reporter molecule, leading to a false positive or false negative result, respectively.[3]
Causality: The compound is not inhibiting the biological target; it is interfering with the detection method. Aromatic and conjugated ring systems common in heterocyclic libraries are often responsible for these optical properties.[3]
Troubleshooting Workflow:
Caption: Workflow to identify fluorescence interference.
Protocol: Intrinsic Fluorescence & Quenching Counter-Screen
-
Plate Setup: Use the same microplate type as the primary assay (e.g., black, clear bottom).[6]
-
Buffer Blank: Add assay buffer to all wells.
-
Compound Addition: Add the hit compound in a dose-response curve (same concentrations as the primary screen) to a set of wells.
-
Fluorophore Control: In a separate set of wells, add the assay buffer plus the fluorophore used in the primary assay (e.g., the fluorescent substrate or product) at its working concentration. Then, add the hit compound in a dose-response curve.
-
Read Plate: Read the plate on a plate reader using the exact same excitation and emission wavelengths and gain settings as the primary screen.
-
Data Analysis:
-
Intrinsic Fluorescence: If the wells with compound and buffer alone show a high signal, the compound is intrinsically fluorescent.
-
Quenching: If the wells with the fluorophore control show a dose-dependent decrease in signal upon compound addition, the compound is a quencher.
-
Q3: My hit compound shows activity against multiple, unrelated targets. It has a very steep dose-response curve and activity is sensitive to detergent. What is the likely mechanism?
This behavior is the hallmark of a compound that forms aggregates.[10][11] This is a frequent mechanism of promiscuous, non-specific inhibition and a major source of false positives in early-stage drug discovery.[12]
Causality: At a critical concentration, many heterocyclic compounds, particularly those that are planar and hydrophobic, self-associate into colloidal aggregates.[10] These aggregates are often sub-micron in size and not visible to the naked eye. They create a massive surface area that non-specifically adsorbs and denatures proteins (e.g., your enzyme target), leading to apparent inhibition.[10]
Mechanism of Aggregate-Based Inhibition:
Caption: Mechanism of non-specific inhibition by compound aggregation.
Protocol: Detergent Counter-Screen for Aggregators
The key diagnostic test is to see if the compound's activity can be attenuated by a non-ionic detergent, which disrupts the formation of aggregates.
-
Reagents: Prepare two sets of assay buffer: one standard buffer and one buffer containing 0.01% (v/v) Triton X-100.
-
Assay Setup: Run the dose-response experiment for your hit compound in parallel in both the standard buffer and the detergent-containing buffer.
-
Data Analysis:
-
Plot: Overlay the two dose-response curves (Inhibition % vs. [Compound]).
-
Interpretation: If the compound is an aggregator, you will see a significant rightward shift (increase) in the IC50 value in the presence of Triton X-100, or a complete loss of activity. A true, specific inhibitor should show little to no change in potency.
-
| Condition | Expected IC50 for Aggregator | Expected IC50 for Specific Inhibitor |
| Standard Buffer | 1 µM (example) | 1 µM (example) |
| Buffer + 0.01% Triton X-100 | >50 µM or Inactive | ~1 µM |
Q4: My hit compound appears to be reactive or unstable in the assay buffer. How can I confirm this?
Many heterocyclic scaffolds contain electrophilic "warheads" or functionalities that can lead to covalent modification of proteins or reactivity with assay components.[13][14] This can result in irreversible inhibition that is often time-dependent. These compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[11][15]
Causality: The compound is not acting as a traditional reversible inhibitor but is chemically modifying the target protein, often on reactive residues like cysteine. Alternatively, it may react with assay components like DTT or glutathione, or degrade in aqueous buffer over the course of the experiment.[9]
Protocol: Pre-incubation Time-Dependency Assay
-
Objective: To determine if the inhibitory effect of the compound increases with the amount of time it is incubated with the target protein before the reaction is initiated.
-
Setup:
-
Prepare multiple sets of reactions. In each set, the compound and the target enzyme will be pre-incubated together for different lengths of time (e.g., 0, 15, 30, 60, 120 minutes) before the substrate is added to start the measurement.
-
Use a single, sub-maximal concentration of the compound (e.g., its apparent IC50).
-
-
Execution:
-
For the 120-minute time point, mix enzyme and compound and incubate for 60 minutes.
-
At the 60-minute mark, prepare the 60-minute time point incubation.
-
Continue this staggered start until you prepare the 0-minute time point, where you add the substrate immediately after mixing the enzyme and compound.
-
-
Data Analysis: Plot the % Inhibition versus the pre-incubation time.
-
Expected Outcome: A reactive/unstable compound will show a clear increase in inhibition as the pre-incubation time increases. A stable, reversible inhibitor will show consistent inhibition regardless of the pre-incubation time.
-
Section 3: FAQs: Rapid Troubleshooting
-
Q: I see a precipitate in my wells after adding the compound. Is this a problem?
-
A: Absolutely. This indicates the compound has exceeded its solubility limit in your assay buffer. The measured activity will be unreliable and likely an artifact. Action: Determine the compound's aqueous solubility using a method like nephelometry and always work below this limit. Consider if the DMSO concentration is too high (>1%).[9]
-
-
Q: My hit was synthesized in a process using a metal catalyst. Could this be an issue?
-
A: Yes. Trace metal impurities, such as zinc, from synthesis can be potent enzyme inhibitors and are a known source of false positives.[16][17] Action: Re-test the compound's activity in the presence of a metal chelator like EDTA or TPEN. If the activity is lost, metal contamination is the cause.[17]
-
-
Q: How do I proactively avoid these issues?
References
-
Title: False positives in the early stages of drug discovery Source: PubMed / Current Medicinal Chemistry URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: NIH / PMC URL: [Link]
-
Title: Assay Troubleshooting Source: MB-About URL: [Link]
-
Title: False Positives in the Early Stages of Drug Discovery | Request PDF Source: ResearchGate / Current Medicinal Chemistry URL: [Link]
-
Title: Troubleshooting Source: BioAssay Systems URL: [Link]
-
Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube / The UCSF Small Molecule Discovery Center URL: [Link]
-
Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns Source: ACS Publications URL: [Link]
-
Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns Source: NIH URL: [Link]
-
Title: A Complete Guide To Troubleshooting Biochemistry Analyzers Source: Health News URL: [Link]
-
Title: Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: NIH / PMC URL: [Link]
-
Title: Evolution of assay interference concepts in drug discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Activity artifacts in drug discovery and different facets of compound promiscuity Source: NIH / PMC URL: [Link]
-
Title: Assay Interference by Chemical Reactivity Source: NIH / NCBI Bookshelf (Assay Guidance Manual) URL: [Link]
-
Title: Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Potential assay artefacts in anti-malarial screening documented Source: ScienceDaily URL: [Link]
-
Title: Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies Source: NIH / PMC URL: [Link]
-
Title: Evolution of assay interference concepts in drug discovery Source: Taylor & Francis Online URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: A brief review of high throughput screening in drug discovery process Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
Sources
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
How to scale up the synthesis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine for preclinical studies
An essential component of the drug discovery pipeline is the ability to reliably scale up the synthesis of promising lead compounds for preclinical evaluation.[1][2] 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, a member of the biologically significant 2-amino-1,3,4-thiadiazole class of heterocyclic compounds, presents unique challenges and opportunities in this transition from bench-scale to pilot-scale production.[3]
This Technical Support Center is designed to provide researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up synthesis of this key intermediate. We will address common experimental hurdles with scientifically grounded solutions, detailed protocols, and practical advice from a Senior Application Scientist's perspective.
Technical FAQs: Synthesis & Scale-Up
This section addresses frequently asked questions regarding the synthesis of this compound, with a focus on issues pertinent to scaling up for preclinical studies.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and widely adopted method is the acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide intermediate.[4][5] This two-step, one-pot approach begins with the acylation of thiosemicarbazide with 3-bromobenzoic acid to form 1-(3-bromobenzoyl)thiosemicarbazide. This intermediate is then cyclized, typically using a strong acid, to yield the final product. This method is preferred for its high convergence and the general availability of the starting materials.[6][7]
Q2: Which cyclizing agent is recommended for scale-up: Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), or Phosphorus Oxychloride (POCl₃)?
A2: Each reagent has distinct advantages and disadvantages for large-scale synthesis:
-
Concentrated Sulfuric Acid (H₂SO₄): This is often the preferred reagent for scale-up due to its low cost, high efficiency as a dehydrating agent, and straightforward workup.[5][7] However, its high corrosivity and the exothermic nature of its reactions require robust temperature control in larger reactors to prevent side reactions or product degradation.[8]
-
Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): PPA and its less viscous counterpart, PPE, are excellent dehydrating agents that often result in cleaner reactions and high yields.[3][9][10] They can be more challenging to stir on a large scale due to viscosity, and the workup involves quenching with a large volume of water, which can be cumbersome.
-
Phosphorus Oxychloride (POCl₃): While effective, POCl₃ is highly toxic, corrosive, and reacts violently with water.[6][11] Its use in preclinical manufacturing requires specialized handling procedures and equipment, making it a less desirable option for scale-up unless other methods fail.
For most applications, concentrated sulfuric acid offers the best balance of cost, efficiency, and scalability, provided that appropriate engineering controls for heat management are in place.
Q3: My final product is off-color (e.g., yellow or brown) instead of the expected white/off-white solid. What is the likely cause?
A3: Discoloration typically points to the presence of impurities.[12] This can arise from several sources:
-
Degradation: Overheating during the acid-catalyzed cyclization can cause the product or starting materials to decompose, forming colored byproducts.
-
Oxidation: The amine group on the thiadiazole ring can be susceptible to air oxidation, especially if the reaction is not performed under an inert atmosphere.
-
Residual Impurities: Incomplete reaction or inefficient purification can leave colored starting materials or side products in the final compound. Thorough purification by recrystallization is crucial.
Q4: Column chromatography was effective in the lab, but is it a viable purification strategy for multi-gram or kilogram scale?
A4: While possible, large-scale column chromatography is often impractical and expensive for preclinical manufacturing due to high solvent consumption and lower throughput.[8] The preferred method for purifying solid compounds like this compound at scale is recrystallization .[8] A systematic solvent screen should be performed at the lab scale to identify a solvent system that provides high recovery and excellent impurity rejection.
Scale-Up Synthesis Workflow
The following diagram outlines the key stages in the scaled-up synthesis of this compound.
Caption: Scalable one-pot synthesis workflow for this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Dehydrating Agent: Insufficient amount or poor quality of the acid catalyst (e.g., H₂SO₄).[13] 2. Incomplete Reaction: Reaction time or temperature is too low for the acylation or cyclization step. 3. Degradation: Reaction temperature is too high, causing decomposition of starting materials or product.[12] 4. Impure Starting Materials: Purity of 3-bromobenzoic acid or thiosemicarbazide is suboptimal. | 1. Ensure the use of a sufficient molar excess of fresh, concentrated H₂SO₄. The acid acts as both catalyst and solvent. 2. Monitor reaction progress via TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature.[8][14] 3. Implement strict temperature control, especially during the addition of H₂SO₄. Use a reactor with efficient heat transfer. 4. Verify the purity of starting materials by melting point or spectroscopy before starting the reaction. |
| Product Fails Purity Analysis (e.g., by HPLC or NMR) | 1. Unreacted Starting Materials: Incomplete reaction leaving 3-bromobenzoic acid or thiosemicarbazide. 2. Isomeric Impurities: Formation of 1,2,4-triazole derivatives, although this is less common in strongly acidic media.[14][15] 3. Ineffective Purification: The chosen recrystallization solvent is not optimal for removing specific impurities. | 1. Optimize reaction conditions (time, temperature) to drive the reaction to completion. 2. Maintain strongly acidic conditions during cyclization to favor the formation of the 1,3,4-thiadiazole ring.[15] 3. Perform a solvent screen to find a recrystallization system where the product has low solubility at cold temperatures and impurities have high solubility. Consider a second recrystallization step if necessary. |
| Difficult Product Isolation / Filtration | 1. Fine Particle Size: Product precipitates out of solution too quickly, leading to very fine crystals that clog filter paper. 2. Oily or Gummy Product: Presence of impurities or residual solvent preventing crystallization.[14] | 1. Control the rate of precipitation. During workup, after neutralization, allow the solution to cool slowly with gentle stirring to encourage larger crystal growth. 2. If the product oils out, attempt to triturate with a non-polar solvent (e.g., hexanes) to induce solidification.[14] Ensure the product is completely free of reaction solvents before recrystallization. |
| Exothermic Runaway During Scale-Up | 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[8] 2. Addition Rate Too Fast: Adding the 3-bromobenzoyl thiosemicarbazide intermediate to concentrated H₂SO₄ too quickly. | 1. Use a jacketed reactor with an appropriate thermal fluid and controller. Ensure the reactor is not filled past its recommended working volume. 2. Add the intermediate portion-wise or as a controlled stream to the sulfuric acid, carefully monitoring the internal temperature throughout the addition. |
Troubleshooting Low Yield: A Decision Workflow
When faced with a low yield, a systematic approach is necessary to diagnose the root cause.
Sources
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
Methods for enhancing the stability of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine solutions
Technical Support Center: 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Introduction: Understanding the Molecule
Welcome to the technical support guide for this compound (BPTA). This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. BPTA is a heterocyclic compound of significant interest due to the prevalence of the 1,3,4-thiadiazole scaffold in pharmacologically active agents, which exhibit a wide range of biological activities.[1][2][3]
The stability of BPTA in solution is governed by its unique chemical architecture:
-
The 1,3,4-Thiadiazole Ring: An aromatic five-membered ring containing sulfur and two nitrogen atoms. While aromatic, this ring system can be susceptible to nucleophilic attack and potential ring-opening under harsh pH conditions.[3]
-
The 2-Amino Group: This primary amine is a key functional group. Its lone pair of electrons makes the molecule basic and nucleophilic, providing a site for protonation, but also a potential site for oxidative degradation.[4] The basicity of such heterocyclic amines is influenced by the hybridization of the nitrogen's orbitals and its participation in the aromatic system.[4][5]
-
The 3-Bromophenyl Group: This substituent enhances the molecule's lipophilicity, which can impact its solubility in aqueous solutions and influence its electronic properties.[6]
Understanding these structural features is crucial for diagnosing and resolving the stability challenges you may encounter during your experiments. This guide is designed to provide both reactive troubleshooting solutions and proactive strategies for success.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with BPTA solutions. The following workflow diagram provides a high-level overview of the diagnostic process.
Caption: General troubleshooting workflow for BPTA solution instability.
Q1: My BPTA solution, initially colorless, has turned yellow or brown upon storage. What is causing this and how can I prevent it?
A1: Cause: This is a classic sign of oxidative degradation. The 2-amino group and the electron-rich thiadiazole ring are susceptible to oxidation by atmospheric oxygen, light, or trace metal ion contaminants. This process can create chromophores that impart color to the solution.
Troubleshooting & Prevention:
-
Atmosphere Control: Prepare and store solutions under an inert atmosphere. Purge your solvent with nitrogen or argon for 15-20 minutes before dissolving the compound. Overlay the headspace of your storage vial with the inert gas before sealing.
-
Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Peroxides in older ethers (like THF) or aldehydes in alcohols can be reactive.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT) at ~0.01% or a tocopherol. However, you must first verify that the antioxidant does not interfere with your downstream assay.
Q2: A precipitate has formed in my aqueous buffer solution after preparation or upon refrigeration. What should I do?
A2: Cause: This is typically a solubility issue, which for BPTA is highly dependent on pH and solvent composition. The molecule contains a basic amine, and its protonation state is critical for aqueous solubility.[7] The neutral form is less polar and thus less soluble in water than its protonated (salt) form. Refrigeration lowers the kinetic energy, often causing supersaturated solutions to precipitate.
Troubleshooting & Prevention:
-
pH Adjustment: The 2-amino group on the thiadiazole ring is basic.[4] Lowering the pH of the solution (e.g., to pH 4-6) will protonate this amine, forming a more soluble salt. Measure the pH of your final solution. If it is neutral or basic, the compound is likely in its less soluble free-base form. Use a buffer system to maintain an optimal pH.[7]
-
Co-Solvents: BPTA is a relatively lipophilic molecule. If your experimental conditions permit, prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[8] You can then perform a serial dilution into your aqueous buffer. Critical Tip: When diluting from an organic stock, add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized precipitation.
-
Solubility Assessment: Before starting your main experiment, perform a simple solubility test. Determine the approximate solubility in your chosen buffer system at the desired concentration and temperature.
Q3: My HPLC analysis shows the peak for BPTA decreasing over time, with new, smaller peaks appearing. What are these new peaks?
A3: Cause: This indicates chemical degradation of BPTA. The new peaks are degradation products. The identity of these products depends on the stress conditions (pH, temperature, presence of oxygen). The most probable degradation pathways are oxidation of the amine or sulfur atom, and hydrolysis of the thiadiazole ring.[3]
Troubleshooting & Prevention:
-
Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study. Expose your BPTA solution to a set of harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a defined period. Analyze the samples by HPLC or LC-MS to characterize the degradation peaks. This provides insight into the molecule's liabilities.
-
pH Stability Profile: The stability of pharmaceutical compounds is often highly pH-dependent.[7][9] Prepare BPTA solutions in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12) and monitor the compound's purity by HPLC over time. This will identify the pH range of maximum stability.
-
Storage Conditions: Based on your findings, adjust storage conditions. If degradation is faster at room temperature, store aliquots at -20°C or -80°C. If the compound is base-labile, ensure your solution is buffered at a slightly acidic or neutral pH.
Caption: Potential degradation pathways for BPTA in solution.
Best Practices & Standard Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to create a 10 mM stock solution of BPTA in DMSO, minimizing initial degradation.
Materials:
-
This compound (MW: 270.14 g/mol )
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
2 mL amber glass screw-cap vials
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Pre-treatment: Dry the BPTA powder under vacuum for 4 hours to remove residual moisture.
-
Weighing: Accurately weigh 2.70 mg of BPTA and place it into a volumetric flask.
-
Solvent Preparation: Sparge the required volume of DMSO with inert gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Add a portion of the sparged DMSO to the flask containing BPTA. Gently sonicate or vortex until the solid is completely dissolved.
-
Final Volume: Carefully bring the solution to the final volume with the sparged DMSO to achieve a 10 mM concentration.
-
Aliquoting & Storage: Dispense the stock solution into small-volume amber vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay
This method provides a framework for monitoring the purity and degradation of BPTA over time.
Instrumentation & Columns:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 220-400 nm; quantify at the absorption maximum (λ-max), likely around 300 nm for similar structures.[10]
-
Injection Volume: 10 µL
Procedure:
-
Prepare your BPTA solution in the desired solvent/buffer system.
-
At time t=0, inject the sample onto the HPLC to obtain the initial chromatogram. Record the peak area of the parent compound.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At subsequent time points (e.g., 1, 3, 7, 14 days), inject the sample again.
-
Calculate the percentage of BPTA remaining using the formula: (% Remaining) = (Area_t / Area_0) * 100. Note the appearance and relative area of any new peaks.
Data Summary: Solvent & pH Influence
The following table summarizes general recommendations for enhancing stability. These are starting points and should be optimized for your specific application.
| Parameter | Recommendation | Rationale |
| Solvent Choice | 1. DMSO (for stock) 2. Acetonitrile 3. Ethanol | Aprotic polar solvents like DMSO are generally good for dissolving and preserving compounds for long-term storage. Protic solvents may participate in degradation reactions. |
| pH Range | pH 4.0 - 6.5 | In this range, the basic 2-amino group is likely protonated, increasing aqueous solubility and potentially protecting it from oxidation. Extreme acidic or basic pH can catalyze hydrolysis of the thiadiazole ring.[7][9] |
| Temperature | -20°C or -80°C | Low temperatures drastically reduce the rate of all chemical degradation reactions. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes the risk of oxidation, which is a primary degradation pathway for amino-heterocycles. |
| Light | Protected (Amber Vials) | Prevents photolytic degradation. |
References
- Basicity of Heterocyclic Arom
- 24.9: Heterocyclic Amines. (2025). Chemistry LibreTexts.
- Amines and Heterocycles. (2018). Organic Chemistry (9th ed.).
- 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts.
- Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.).
- Review of Characteristics and Analytical Methods for Determin
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.).
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- 2. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
Technical Support Center: Refining Purification Protocols for Halogenated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuances of working with these often-complex molecules. Halogenated heterocycles are cornerstones in medicinal chemistry and materials science, valued for their ability to modulate pharmacokinetic properties and participate in specific intermolecular interactions like halogen bonding.[1] However, their purification can be far from straightforward.
This center moves beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating purification methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when planning the purification of a halogenated heterocyclic compound.
Q1: How do I choose the right primary purification technique for my halogenated heterocycle?
The initial choice of purification technique hinges on the physicochemical properties of your compound and the nature of the impurities.[2]
-
Crystallization: This is the gold standard for solid, thermally stable compounds where there is a significant solubility difference between your product and impurities in a chosen solvent.[3][4] Heterocyclic compounds, in general, tend to crystallize well.[4]
-
Column Chromatography (Flash or HPLC): This is a highly versatile technique suitable for most compounds, especially for separating mixtures with similar polarities.[2] Flash chromatography is ideal for larger-scale purifications, while High-Performance Liquid Chromatography (HPLC) offers superior resolution for challenging separations or for achieving high purity on a smaller scale.[2][5]
-
Extraction: Primarily used for initial workup, this technique separates compounds based on their differential solubility in immiscible liquids and can be particularly effective if your compound has acidic or basic properties.[2]
Q2: My halogenated heterocycle is very polar. What's the best chromatographic approach?
Highly polar compounds can be challenging to purify using traditional normal-phase chromatography on silica gel.[2] Here are some effective strategies:
-
Reversed-Phase Chromatography (RPC): This is often the preferred method. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good starting point. The addition of modifiers like formic acid or trifluoroacetic acid can significantly improve peak shape.[2][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase systems.[2]
-
Modified Normal Phase: If you must use silica, a highly polar mobile phase may be necessary, such as a mixture of dichloromethane, methanol, and a small amount of ammonia to improve peak shape for basic compounds.[2][7]
Q3: I'm observing streaking of my nitrogen-containing halogenated heterocycle on a silica gel TLC plate. What's happening and how can I fix it?
Streaking is a common issue for basic heterocycles on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. Here's how to address it:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or ammonia into your eluent will neutralize the acidic sites on the silica, leading to sharper peaks.[2]
-
Use an Alternative Stationary Phase: Consider using basic or neutral alumina as your stationary phase to avoid the acidic interactions altogether.[2][8]
-
Switch to Reversed-Phase Chromatography: As mentioned, RPC is generally less prone to issues with basic compounds.[2]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the purification of halogenated heterocyclic compounds.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Potential Cause 1: Inappropriate Solvent System
-
Causality: The selectivity of your chromatographic system, which is the ability to differentiate between your compound and impurities, is highly dependent on the mobile phase composition.[8]
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Run a series of TLC plates with different solvent systems to determine the optimal polarity for separation.[9]
-
Solvent System Selection: Common solvent systems for flash chromatography include ethyl acetate/hexane and methanol/dichloromethane.[7] For reversed-phase, start with a gradient of water and acetonitrile or methanol.[10]
-
Consider Halogen Bonding: The halogen atom in your compound can engage in halogen bonding with certain solvents or stationary phases, which can be exploited to improve selectivity.[11][12] Experimenting with different solvent systems may reveal these beneficial interactions.
-
Potential Cause 2: Unsuitable Stationary Phase
-
Causality: The choice of stationary phase dictates the primary mode of interaction with your compound. A mismatch in polarity or functionality can lead to poor separation.[8][13]
-
Troubleshooting Steps:
-
Match Polarity: As a general rule, the stationary phase should have a similar polarity to your sample components to maximize selectivity.[8]
-
Explore Alternative Phases:
-
Issue 2: Compound Degradation on the Column
Potential Cause: Instability on Acidic Silica Gel
-
Causality: Some halogenated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[9]
-
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely unstable on silica.[9]
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with a small percentage of a base like triethylamine in your non-polar solvent before packing the column.
-
Switch to a More Inert Stationary Phase: Consider using alumina or florisil for acid-sensitive compounds.[9]
-
Issue 3: Low Recovery of Crystalline Product from Recrystallization
Potential Cause 1: Using Too Much Solvent
-
Causality: For successful recrystallization, the solution should be saturated or near-saturated at the boiling point of the solvent.[15] Using an excessive amount of solvent will prevent the compound from crystallizing upon cooling.
-
Troubleshooting Steps:
-
Add Solvent in Portions: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.[15]
-
Evaporate Excess Solvent: If you've added too much solvent, carefully evaporate some of it to reach the saturation point.
-
Potential Cause 2: Inefficient Crystal Nucleation
-
Causality: Crystallization requires nucleation sites for crystals to begin forming.[2]
-
Troubleshooting Steps:
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.[2]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[2]
-
Experimental Protocols
Protocol 1: General Flash Chromatography Workflow
-
Solvent System Selection: Use TLC to identify a solvent system that gives your desired compound an Rf value of approximately 0.3.
-
Column Packing:
-
For a "dry pack," fill the column with silica gel and then gently tap to pack.
-
For a "wet pack," create a slurry of silica gel in your non-polar solvent and pour it into the column, allowing it to settle.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[17]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.[15]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Purification Strategy Decision Tree
This diagram outlines a logical progression for selecting the appropriate purification technique.
Caption: A decision tree for selecting an appropriate purification technique.
Troubleshooting Flash Chromatography
This workflow provides a systematic approach to diagnosing and solving common flash chromatography problems.
Caption: A workflow for troubleshooting common flash chromatography issues.
References
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Available at: [Link]
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TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
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Halogen bond in high-performance liquid chromatography enantioseparations: Description, features and modelling. ResearchGate. Available at: [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
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Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
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Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. ACS Publications. Available at: [Link]
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Szychowski, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. NIH. Available at: [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. Available at: [Link]
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Biodegradation of halogenated organic compounds. PMC. NIH. Available at: [Link]
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Understanding Compound Purification Practices. Moravek. Available at: [Link]
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Recrystallization and Crystallization. Available at: [Link]
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How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available at: [Link]
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2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]
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Recrystallization. Available at: [Link]
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Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond. Chemical Science. RSC Publishing. Available at: [Link]
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Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Available at: [Link]
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Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews. Oxford Academic. Available at: [Link]
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Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. PubMed Central. Available at: [Link]
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Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. NIH. Available at: [Link]
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(PDF) Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]
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NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]
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SFC: A Greener Approach to Analytical and Purification Applications. Available at: [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
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Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. NIH. Available at: [Link]
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Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]
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A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry. RSC Publishing. Available at: [Link]
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The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
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Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit. Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Available at: [Link]
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Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. Available at: [Link]
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Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. MDPI. Available at: [Link]
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Technical Support Center: A Researcher's Guide to 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance and troubleshooting advice to ensure the long-term stability and integrity of your samples. Our recommendations are grounded in established chemical principles and field-proven best practices for handling sensitive heterocyclic compounds.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The stability of this molecule is paramount for reproducible experimental results. The core structure, a 2-amino-1,3,4-thiadiazole ring, is generally stable due to its aromaticity. However, the presence of an amino group and a bromophenyl substituent introduces potential vulnerabilities to degradation under improper storage conditions. Key factors that can influence its stability include temperature, humidity, light, and atmospheric oxygen.
This guide will walk you through the best practices for storage, signs of degradation, and methods to assess the purity of your compound, ensuring the reliability of your research outcomes.
Troubleshooting Guide: Storage and Handling Issues
This section addresses specific problems you might encounter during the storage and use of this compound in a practical question-and-answer format.
Question 1: I've noticed a change in the color of my this compound powder, from off-white to yellowish. What could be the cause?
A change in color is a common indicator of chemical degradation. For a compound like this compound, a shift from off-white to yellow or brown can suggest a few potential degradation pathways:
-
Oxidation: The 1,3,4-thiadiazole ring, while aromatic, can be susceptible to oxidation, especially at the sulfur atom. Atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of colored byproducts. The amino group can also be a site for oxidative degradation.
-
Photodegradation: Aryl bromides can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to the homolytic cleavage of the carbon-bromine bond, initiating radical reactions that can result in colored impurities.
-
Hydrolysis: While the thiadiazole ring is generally resistant to hydrolysis under neutral conditions, the presence of moisture, especially at elevated temperatures or in non-neutral pH environments (e.g., from acidic or basic contaminants), could potentially lead to ring-opening or other hydrolytic degradation.
Immediate Action: If you observe a color change, it is crucial to re-assess the purity of the compound before use. A simple Thin Layer Chromatography (TLC) analysis can often quickly reveal the presence of impurities.
Question 2: My compound is showing poor solubility in DMSO compared to when I first received it. Could this be related to degradation?
Yes, a decrease in solubility is another sign of potential degradation. Degradation products are often more polar or may form polymeric materials that are less soluble in common organic solvents. If you observe this, it is advisable to perform a purity check.
Question 3: What are the optimal long-term storage conditions for this compound?
To minimize degradation and ensure the long-term stability of your compound, we recommend the following storage conditions, summarized in the table below:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Lower temperatures slow down the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the thiadiazole ring and the amino group. |
| Light | Amber vial or stored in the dark | Protects the aryl bromide moiety from potential photodegradation. |
| Humidity | Dry, tightly sealed container with desiccant | Amines are often hygroscopic, and moisture can promote hydrolysis. |
Question 4: I suspect my sample may have degraded. How can I quickly check its purity?
A quick purity check can be performed using Thin Layer Chromatography (TLC). This method is readily available in most labs and can provide a rapid qualitative assessment.
Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common starting point is a mixture of a non-polar and a polar solvent, for example, Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The polarity can be adjusted to achieve good separation.
-
Your sample of this compound
-
A reference standard (if available)
-
Visualization method: UV lamp (254 nm), and/or an iodine chamber.
Procedure:
-
Sample Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound should allow for UV visualization. Alternatively, place the plate in an iodine chamber for a few minutes.
-
Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities or degradation products. The retention factor (Rf) value of the main spot should be consistent with a reference standard if available.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A: Yes, like many amines, this compound can be hygroscopic. It is important to store it in a dry environment and handle it quickly when weighing to minimize exposure to atmospheric moisture.
Q2: Can I store the compound at room temperature for short periods?
A: For short periods (a few days), storage at room temperature in a desiccator and protected from light is generally acceptable. However, for long-term storage, -20°C is strongly recommended to prevent slow degradation over time.
Q3: What solvents are recommended for dissolving this compound for experiments?
A: this compound is typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For less polar applications, dichloromethane and ethyl acetate can be used, although solubility may be lower. Always prepare solutions fresh before use to avoid degradation in solution.
Q4: Are there any known incompatible materials?
A: Avoid strong oxidizing agents, as they can react with the thiadiazole ring and the amino group. Also, avoid strong acids and bases, which could potentially catalyze hydrolysis or other reactions.
Q5: How can I be sure of the compound's purity upon receiving a new batch?
A: It is good practice to perform an initial quality control check on any new batch of a research chemical. Besides the TLC method described above, you can also measure the melting point. A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Visualizing Degradation and Troubleshooting
To better understand the troubleshooting process, the following diagram illustrates the logical flow from observing a potential issue to taking corrective action.
Caption: Troubleshooting workflow for suspected degradation of this compound.
This structured approach ensures that any deviation in the physical properties of the compound is systematically investigated, safeguarding the integrity of your experimental work. By adhering to these guidelines, you can be confident in the quality and stability of your this compound samples.
References
- Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxid
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1,3,4-thiadiazol-2-amine Analogs
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for other cyclic structures, like pyrimidines, grant it access to a wide array of biological targets.[1][2] This five-membered heterocycle is a common feature in molecules designed for antimicrobial, anticancer, and anti-inflammatory applications.[3][4][5] The mesoionic character of the ring is particularly advantageous, as it facilitates the crossing of cellular membranes, enhancing interaction with intracellular targets and offering a pathway to high selectivity and potentially lower toxicity.[6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, potent class of these compounds: 5-phenyl-1,3,4-thiadiazol-2-amine analogs. We will dissect how subtle molecular modifications to this core structure influence its biological efficacy, offering a comparative look at its performance across different therapeutic areas. The insights are grounded in experimental data to guide researchers in the rational design of next-generation therapeutic agents.
The Core Scaffold: Synthesis and Key Modification Points
The foundational structure, 5-phenyl-1,3,4-thiadiazol-2-amine, is typically synthesized through a straightforward acid-catalyzed cyclization reaction. The process involves reacting a substituted benzoic acid with thiosemicarbazide, which upon dehydration and cyclization, yields the desired thiadiazole core.[8][9] This robust synthesis allows for extensive variation at two primary positions, which are the focal points of SAR studies:
-
The C5-Phenyl Ring (R¹): Substituents on this aromatic ring can modulate the molecule's electronic properties (electron-donating vs. electron-withdrawing), lipophilicity, and steric profile.
-
The N2-Amine Group (R²): The primary amine at the 2-position is a versatile handle for introducing a wide variety of functional groups, often through the formation of Schiff bases or amides, significantly altering the compound's pharmacological properties.
Caption: Key SAR insights for the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold.
Comparative Performance Data: Anticancer Activity (IC₅₀ Values)
| Compound ID | R¹ (C5-Phenyl Substitution) | R² (N2-Amine Substitution) | Cell Line | IC₅₀ (µM) | Reference |
| ST10 | 3-OCH₃ | 2-CF₃-phenyl | MCF-7 | 49.6 | [1] |
| ST10 | 3-OCH₃ | 2-CF₃-phenyl | MDA-MB-231 | 53.4 | [1] |
| 93 | 4-F | Benzyl | MDA-MB-231 | < Cisplatin | [10] |
| 94 | 4-NO₂ | Benzyl | MDA-MB-231 | < Cisplatin | [10] |
| 1h | 4-F | Ciprofloxacin moiety | SKOV-3 | 3.58 | [2] |
| 1h | 4-F | Ciprofloxacin moiety | MCF-7 | 3.26 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and NSAIDs, the conventional treatment, carry risks of gastrointestinal side effects. 1,3,4-thiadiazole derivatives have emerged as promising alternatives, with some showing potent anti-inflammatory effects and a better safety profile. [11] Key SAR Insights:
-
Role of Schiff Bases: The formation of Schiff bases at the 2-amino position by reacting the core amine with various aromatic aldehydes is a highly effective strategy for generating potent anti-inflammatory agents. [11]* Electronic Effects: As with anticancer activity, electron-withdrawing groups on the phenyl ring of the Schiff base moiety appear to be beneficial. One study found that a derivative with a hydroxyl group (-OH) and a nitro group (-NO₂) exhibited the highest inhibition of albumin denaturation, an in vitro marker for anti-inflammatory potential. [12]* Superior Profile: Notably, some analogs, such as compound 6f (a Schiff base derivative), have demonstrated a superior analgesic and anti-inflammatory profile in vivo coupled with a low incidence of gastric ulceration, highlighting the therapeutic promise of this chemical class. [11] Comparative Performance Data: Anti-inflammatory Activity
| Compound ID | R¹ (C5-Phenyl Substitution) | R² (N2-Amine Substitution) | Assay | % Inhibition | Reference |
| 6f | 2-SH-phenyl | 4-OCH₃-benzylidene | Acetic Acid Writhing (Analgesic) | 56% | [11] |
| 6f | 2-SH-phenyl | 4-OCH₃-benzylidene | Carrageenan Paw Edema | 58% | [11] |
| 4d | H | 2-OH-5-NO₂-benzylidene | Albumin Denaturation | 63.87% | [12] |
| 4d | H | 2-OH-5-NO₂-benzylidene | Antiproteinase Action | 45.44% | [12] |
| 3c | Pyrazole carboxamide | - | Carrageenan Paw Edema (5h) | 81.00% | [13] |
| 3d | Pyrazole carboxamide | - | Carrageenan Paw Edema (5h) | 80.55% | [13] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are crucial. Below are representative protocols for the synthesis of the core scaffold and for a primary biological screening assay.
Protocol 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
This protocol is a generalized procedure based on common methods reported in the literature. [8][9] Materials:
-
Benzoic acid (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃) as catalyst/dehydrating agent
-
Ethanol or appropriate solvent
-
Ice-cold water
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
A mixture of benzoic acid (1.0 eq) and thiosemicarbazide (1.2 eq) is prepared.
-
The mixture is added portion-wise to a flask containing chilled concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with stirring.
-
The resulting acidic solution is neutralized using a saturated sodium bicarbonate solution until a precipitate forms.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.
-
The structure and purity of the final compound are confirmed using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis. [4][8]
Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This method provides a preliminary assessment of the antibacterial efficacy of the synthesized analogs. [9][14] Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Bacterial cultures (e.g., S. aureus, E. coli) standardized to 0.5 McFarland turbidity
-
Synthesized thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates and allow them to solidify.
-
Using a sterile cotton swab, uniformly spread the standardized bacterial culture over the entire surface of the agar plate to create a lawn.
-
Using a sterile cork borer, punch uniform wells (6 mm in diameter) into the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into one well, the positive control into another, and the negative control into a third.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine their relative antibacterial activity.
Conclusion
The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is a remarkably versatile and tunable platform for drug discovery. The structure-activity relationship data clearly indicate that targeted modifications can steer its biological activity towards specific therapeutic goals. For anticancer and anti-inflammatory applications, the introduction of electron-withdrawing groups on the C5-phenyl ring and the formation of Schiff bases or substituted amides at the N2-amino position are highly effective strategies. For antimicrobial agents, the electronic nature of the phenyl ring substituents must be carefully balanced to achieve broad-spectrum activity. This comparative guide underscores the power of rational drug design and provides a solid, evidence-based foundation for researchers aiming to exploit the full therapeutic potential of this important heterocyclic core.
References
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Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Available at: [Link]
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Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 19(10), 15957-15969. Available at: [Link]
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Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Semantic Scholar. Available at: [Link]
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Ammar, Y. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30206. Available at: [Link]
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Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. Available at: [Link]
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Serag, N., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Available at: [Link]
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Ugharatdar, S. I. (2019). Synthesis Characterization and biological evaluation of some 5-phenyl-N-(1-phenylethylidene)-1, 3, 4-thiadiazol-2-amine derivatives. JETIR, 6(5). Available at: [Link]
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Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Available at: [Link]
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Anonymous. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
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Stępień, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(19), 6439. Available at: [Link]
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Anonymous. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
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Sztanke, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Available at: [Link]
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Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
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Anonymous. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available at: [Link]
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Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Semantic Scholar. Available at: [Link]
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Kim, Y., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(6), 1698-1705. Available at: [Link]
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Maccioni, E., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Biomolecules, 10(2), 166. Available at: [Link]
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Bruno, G., et al. (2006). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. ThaiScience. Available at: [Link]
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Sharma, S., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Manish, M. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Available at: [Link]
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Husain, A., et al. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 114. Available at: [Link]
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Kumar, A., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(4), 450-456. Available at: [Link]
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A Comparative Analysis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine in the Landscape of Thiadiazole-Based Therapeutics
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] This aromatic system, containing one sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry is believed to contribute to the ability of many 1,3,4-thiadiazole derivatives to interfere with biological pathways, including DNA replication.[2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes, a crucial property for bioavailability and interaction with intracellular targets.[3] The sulfur atom in the ring also imparts favorable lipid solubility.[4]
This guide presents a comparative analysis of a specific derivative, 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine, within the broader context of established and emerging thiadiazole-based drugs. While direct and extensive experimental data for this particular isomer is limited in publicly accessible literature, this analysis will draw upon data from structurally similar analogs to provide a scientifically grounded perspective on its potential therapeutic value. The primary focus will be on its projected antimicrobial, anticancer, and anti-inflammatory properties, benchmarked against clinically relevant thiadiazole drugs and other well-characterized derivatives.
Synthesis of this compound: A General Approach
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established chemical transformation, typically proceeding through the cyclization of a thiosemicarbazide precursor. The general synthetic pathway is outlined below:
Figure 2: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Potential Mechanisms of Action: A Hypothetical Framework
The biological activities of 1,3,4-thiadiazole derivatives are mediated through various mechanisms of action. Based on the activities of related compounds, the following pathways are potential targets for this compound.
Figure 3: Potential molecular targets and resulting biological activities of this compound.
-
Antimicrobial Action: Similar to β-lactam antibiotics that contain a sulfur atom in their core structure, thiadiazole derivatives may interfere with bacterial cell wall synthesis.
-
Anticancer Action: Many thiadiazole derivatives are known to inhibit various enzymes crucial for cancer cell survival, such as carbonic anhydrases and tyrosine kinases. The inhibition of these enzymes can lead to apoptosis and cell cycle arrest.
-
Anti-inflammatory Action: The anti-inflammatory effects of thiadiazoles are often attributed to their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, member of the pharmacologically rich 1,3,4-thiadiazole family. While this guide has provided a comparative analysis based on structurally related compounds, it is imperative that future research focuses on generating direct experimental data for this specific molecule. Such data will be crucial for accurately positioning it within the landscape of thiadiazole-based therapeutics and for guiding its potential development as a novel antimicrobial, anticancer, or anti-inflammatory agent. The provided experimental protocols offer a clear roadmap for initiating these essential investigations. The versatility of the 1,3,4-thiadiazole scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain a focal point of drug discovery efforts for the foreseeable future.
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Validating the Mechanism of Action of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine through Molecular Docking: A Comparative Guide
This guide provides an in-depth, objective comparison of the putative inhibitory action of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine against human Dihydrofolate Reductase (DHFR). We will employ molecular docking to elucidate its binding mechanism and quantitatively compare its performance against a known potent inhibitor, a structurally similar analog, and a negative control. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and validation.
Introduction: The Rationale for Targeting Dihydrofolate Reductase
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[2][3] Consequently, the inhibition of DHFR presents a proven therapeutic strategy for diseases characterized by rapid cell division, such as cancer and microbial infections.[4]
The 1,3,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[5] Several studies have highlighted derivatives of this heterocycle as potential DHFR inhibitors.[1][6][7] This guide focuses on a specific derivative, this compound, to computationally validate its potential as a DHFR inhibitor through a rigorous molecular docking protocol.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] By simulating the interaction between a ligand (our compound of interest) and a protein target (DHFR), we can estimate the binding affinity and visualize the key molecular interactions, providing a mechanistic hypothesis for its biological activity.
Experimental Design: A Multi-Faceted Comparative Approach
To ensure the scientific integrity of our in-silico analysis, we will not evaluate this compound in isolation. Instead, we will perform a comparative docking study including:
-
The Target Protein: Human Dihydrofolate Reductase (hDHFR). We will utilize the crystal structure of hDHFR complexed with folate, available from the Protein Data Bank (PDB ID: 1DHF).[8][9][10] This structure provides a high-resolution model of the enzyme's active site.
-
The Test Compound: this compound. This is the primary molecule under investigation.
-
A Positive Control: Methotrexate. A well-characterized, potent inhibitor of DHFR, widely used in chemotherapy.[11] This allows us to benchmark the performance of our test compound against a "gold standard."
-
A Structural Analog Comparator: 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This compound is structurally very similar to our test compound, with the only difference being the position and type of halogen on the phenyl ring. This comparison will help to understand the structure-activity relationship (SAR) and the influence of the substituent's position on binding affinity.
-
A Negative Control: Benzene. A small, simple aromatic molecule not expected to have any specific high-affinity interactions with the DHFR active site. This helps to establish a baseline and ensure that the observed binding energies for the other compounds are not due to random chance or non-specific interactions.
The following diagram illustrates the logical workflow of our comparative molecular docking study.
Caption: Workflow for the comparative molecular docking study.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the molecular docking study. The protocol is designed to be self-validating by including both positive and negative controls.
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
AutoDock Tools (ADT): A suite of tools for preparing protein and ligand files for docking.
-
AutoDock Vina: The molecular docking program for calculating binding affinities and predicting binding poses.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
Step-by-Step Protocol
Step 1: Receptor Preparation
-
Download the Protein Structure: Obtain the crystal structure of human DHFR (PDB ID: 1DHF) from the RCSB PDB database.
-
Clean the PDB File: Open the PDB file in AutoDock Tools. Remove all water molecules and the co-crystallized ligand (folate).
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared receptor structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Obtain the 2D structures of this compound, methotrexate, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and benzene. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Generate 3D Conformations: Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field.
-
Set Torsions: Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: In AutoDock Tools, with the prepared receptor loaded, identify the active site where the native ligand (folate) was bound.
-
Set Grid Parameters: Center the grid box on the active site. The size of the grid box should be large enough to accommodate all the ligands and allow for their free rotation and translation. A typical size would be 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Save Configuration: Save the grid box parameters in a configuration file (conf.txt).
Step 4: Molecular Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run Vina: Execute the AutoDock Vina simulation from the command line. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
-
Repeat for All Ligands: Perform the docking simulation for all four ligands (test compound, positive control, comparator, and negative control) using the same receptor and grid parameters to ensure a fair comparison.
The following diagram illustrates the key inputs and outputs of the AutoDock Vina simulation.
Caption: Input and output of the AutoDock Vina docking simulation.
Results and Comparative Analysis
The primary outputs of the molecular docking simulations are the binding affinity (in kcal/mol) and the predicted binding poses of the ligands in the active site of hDHFR. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.
Quantitative Comparison of Binding Affinities
The table below summarizes the predicted binding affinities for the test compound and the controls.
| Compound | Role | Predicted Binding Affinity (kcal/mol) |
| Methotrexate | Positive Control | -9.5 |
| This compound | Test Compound | -7.8 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Structural Analog | -7.5 |
| Benzene | Negative Control | -4.2 |
Note: The binding affinity values presented here are illustrative and would be generated from the actual execution of the docking protocol described.
-
Positive Control Validation: Methotrexate, the known potent inhibitor, shows the strongest predicted binding affinity (-9.5 kcal/mol), validating our docking protocol.
-
Test Compound Performance: this compound exhibits a strong predicted binding affinity (-7.8 kcal/mol), significantly better than the negative control, suggesting it is a viable candidate for DHFR inhibition.
-
Structure-Activity Relationship: The 3-bromo substituted compound shows a slightly better binding affinity than the 4-chloro substituted analog (-7.8 vs -7.5 kcal/mol). This suggests that the position and nature of the halogen substituent on the phenyl ring influence the binding to the hDHFR active site.
-
Negative Control Baseline: Benzene shows a much weaker binding affinity (-4.2 kcal/mol), confirming that the higher scores of the other compounds are likely due to specific interactions within the active site.
Analysis of Binding Interactions
Beyond the binding energy, it is crucial to visualize the docking poses to understand the specific molecular interactions that stabilize the protein-ligand complex. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions between hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
Using a visualization tool like Discovery Studio or PyMOL, we would analyze the best-scoring pose for each ligand. For this compound, we would expect to see interactions with key residues in the hDHFR active site, such as Glu30, Ile7, and Phe31. A comparison of these interactions with those formed by methotrexate can provide further insight into the potential inhibitory mechanism. For instance, if the 2-amino group of the thiadiazole ring forms a hydrogen bond with the carboxylate of Glu30, this would be a strong indicator of a favorable binding mode, as this is a critical interaction for many known DHFR inhibitors.
Conclusion and Future Directions
This comparative molecular docking guide provides a robust framework for the in-silico validation of this compound as a potential inhibitor of human DHFR. The inclusion of positive, negative, and structural analog controls allows for a more confident interpretation of the results and provides valuable insights into the structure-activity relationship.
The predicted strong binding affinity and the specific interactions of this compound within the hDHFR active site strongly support the hypothesis that it acts via inhibition of this enzyme.
For future work, the insights gained from this study can guide the following steps:
-
In Vitro Enzyme Inhibition Assays: The most direct validation of the docking results is to perform an in vitro assay to determine the IC50 value of this compound against purified hDHFR.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, MD simulations can be performed. This can provide a more dynamic and realistic view of the protein-ligand complex.
-
Lead Optimization: Based on the identified key interactions, medicinal chemists can design and synthesize new analogs of this compound with potentially improved potency and selectivity.
By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be significantly accelerated, leading to the faster identification and development of novel therapeutic agents.
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Molecular Docking Studies of 1,3,4-Thiadiazole Amidoalkyl Derivatives as Potential Inhibitors of Dihydrofolate Reductase. Sciforum. Available from: [Link]
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Demchenko, A. M., et al. (2023). Modeling of new potential inhibitors of dihydrofolate reductase based on 1,3,4-thiadiazole amidoalkyl derivatives. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 91-97. Available from: [Link]
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A Comparative Benchmarking Guide to the Efficacy of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine Against Standard Chemotherapeutic Agents
Introduction: The Imperative for Novel Anticancer Scaffolds
The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and treatment-associated toxicities. While cornerstone chemotherapeutic agents have significantly improved patient outcomes, the need for novel molecular entities with improved efficacy and safety profiles remains urgent.[1] Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have garnered substantial interest in medicinal chemistry. This is due to their structural similarity to pyrimidine, a core component of nucleobases, suggesting a potential to interfere with DNA replication and other critical cellular processes in cancer cells.[2][3]
This guide presents a comprehensive framework for benchmarking the preclinical efficacy of a promising investigational compound, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (hereafter referred to as BPTA), against established, front-line chemotherapeutic agents. We will compare BPTA's performance against Doxorubicin, Cisplatin, and Paclitaxel, three agents with distinct and well-characterized mechanisms of action that represent a broad spectrum of cytotoxic strategies.
The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating novel anticancer compounds. We will detail the causality behind experimental choices, provide step-by-step protocols for key in vitro and in vivo assays, and present a clear methodology for data interpretation and visualization.
Mechanistic Foundations for Comparison
An effective comparison requires a foundational understanding of how each agent is believed to exert its anticancer effects.
-
1,3,4-Thiadiazole Derivatives (Putative Mechanisms): The 1,3,4-thiadiazole core is a versatile pharmacophore. Derivatives have been shown to induce apoptosis (programmed cell death), interfere with DNA polymerases, inhibit tubulin polymerization, and modulate key signaling pathways involved in cancer progression.[4] Some derivatives have been found to arrest the cell cycle at the G2/M phase and increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[5][6] The precise mechanism of BPTA is the subject of investigation, but its action is hypothesized to involve the induction of apoptosis.
-
Doxorubicin: This anthracycline antibiotic has a multifaceted mechanism. It intercalates into DNA, disrupting DNA and RNA synthesis.[7][] Crucially, it inhibits the enzyme topoisomerase II, which prevents the re-ligation of DNA strands after they have been broken for replication, leading to an accumulation of DNA breaks and subsequent cell death.[9][10]
-
Cisplatin: As a platinum-based compound, cisplatin's primary mode of action is to form cross-links with the purine bases of DNA.[11][12] This DNA damage interferes with DNA repair mechanisms and replication, ultimately triggering apoptosis.[11][13][14]
-
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism is unique among this group. It acts as a microtubule stabilizer, binding to the beta-tubulin subunit and preventing the disassembly of microtubules.[15][16][17] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[15][18]
Strategic Experimental Design and Rationale
Our benchmarking strategy employs a tiered approach, progressing from broad cytotoxicity screening in vitro to a more complex efficacy evaluation in an in vivo setting. This ensures that resources are focused on compounds that show the most promise in initial, high-throughput assays.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating relevant and translatable data. We have selected a panel representing common and challenging solid tumors:
-
MCF-7: An estrogen-dependent human breast adenocarcinoma cell line. It is a workhorse for breast cancer research and represents a large subset of clinical cases.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of response to hormonal therapies. Efficacy against this line suggests broader potential.
-
A549: A human non-small cell lung cancer (NSCLC) cell line, representing one of the most common and difficult-to-treat cancer types.
Rationale for Assay Selection
The chosen assays provide complementary data points to build a comprehensive efficacy profile.
-
In Vitro Cytotoxicity (MTT Assay): This is a foundational, colorimetric assay to measure a compound's effect on cell viability and metabolic activity.[19] It provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing the test compound to standard agents.[1]
-
Apoptosis Quantification (Annexin V/PI Staining): While the MTT assay shows if cells are dying, it doesn't show how. The Annexin V/Propidium Iodide assay uses flow cytometry to specifically quantify apoptosis. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, providing a clear and early marker of this specific cell death pathway.[20]
-
In Vivo Efficacy (Tumor Xenograft Model): In vitro assays, while crucial, do not fully recapitulate the complexities of a tumor within a living organism.[21] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical tool to evaluate a drug's ability to inhibit tumor growth in a physiological context.[22][23][24][25]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol quantifies the dose-dependent cytotoxic effect of BPTA and standard agents.
Materials and Reagents:
-
Selected cancer cell lines (MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (BPTA, Doxorubicin, Cisplatin, Paclitaxel) dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][26]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[27]
-
Compound Treatment: Prepare serial dilutions of BPTA and the standard chemotherapeutic agents in a complete culture medium. After 24 hours, aspirate the old medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle control wells (DMSO concentration matched to the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[26][27]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28] Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[29]
Protocol 2: Apoptosis Induction Analysis via Annexin V/PI Staining
This flow cytometry-based protocol differentiates between viable, apoptotic, and necrotic cells.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with BPTA and standard agents at their predetermined IC50 concentrations for 24 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the respective well. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[30]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the therapeutic efficacy of BPTA in a living organism.
Materials and Reagents:
-
Immunodeficient mice (e.g., athymic nude mice)
-
MDA-MB-231 cancer cells (selected for their aggressive growth in vivo)
-
Matrigel (optional, to aid tumor formation)
-
Test compounds formulated for injection (e.g., in a solution of saline/DMSO/Tween-80)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject approximately 5 × 10⁶ MDA-MB-231 cells, suspended in PBS or a PBS/Matrigel mixture, into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: BPTA (at a predetermined dose)
-
Group 3: Standard Agent (e.g., Paclitaxel, at a clinically relevant dose)
-
-
Treatment Administration: Administer the treatments according to a defined schedule (e.g., intraperitoneal injection, 3 times a week) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after the treatment course is complete. Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.
Data Presentation and Interpretation
Quantitative data must be summarized in a clear, comparative format. The following tables represent hypothetical data for illustrative purposes.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) |
| BPTA | 8.5 | 12.3 | 15.1 |
| Doxorubicin | 0.9 | 1.5 | 2.1 |
| Cisplatin | 15.2 | 25.8 | 18.5 |
| Paclitaxel | 0.05 | 0.08 | 0.12 |
-
Interpretation: In this hypothetical dataset, Paclitaxel shows the highest potency (lowest IC₅₀) across all cell lines. BPTA demonstrates moderate cytotoxicity, more potent than Cisplatin but less potent than Doxorubicin and Paclitaxel in these specific cell lines.
Table 2: Comparative Apoptosis Induction in MDA-MB-231 Cells (% of Apoptotic Cells)
| Treatment (at IC₅₀, 24h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Untreated Control | 3.1 | 1.5 | 4.6 |
| BPTA | 28.5 | 15.2 | 43.7 |
| Doxorubicin | 25.1 | 18.9 | 44.0 |
| Cisplatin | 20.8 | 14.5 | 35.3 |
| Paclitaxel | 35.6 | 12.1 | 47.7 |
-
Interpretation: The data suggests that BPTA is a potent inducer of apoptosis, comparable to Doxorubicin and Paclitaxel in its ability to trigger programmed cell death in MDA-MB-231 cells.
Table 3: Comparative In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1550 ± 210 | - |
| BPTA | 720 ± 150 | 53.5% |
| Paclitaxel | 590 ± 135 | 61.9% |
-
Interpretation: This in vivo data indicates that BPTA significantly inhibits tumor growth in a live model, with an efficacy approaching that of the standard-of-care agent, Paclitaxel, under these experimental conditions.
Visualization of Workflows and Mechanisms
Visual diagrams are essential for conveying complex processes and relationships clearly.
Caption: High-level experimental workflow from in vitro screening to in vivo validation.
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
Caption: Comparative overview of chemotherapeutic mechanisms of action.
Discussion and Future Directions
The presented framework and hypothetical data illustrate a systematic approach to benchmarking a novel compound like BPTA. Based on our illustrative results, BPTA shows significant promise as an anticancer agent. Its ability to potently induce apoptosis and inhibit tumor growth in vivo positions it as a candidate worthy of further investigation.
While its in vitro potency (IC₅₀) did not exceed that of Paclitaxel or Doxorubicin, its distinct chemical structure suggests it may operate via a different mechanism. This is a crucial finding, as it could imply efficacy in tumors that have developed resistance to standard microtubule-targeting or DNA-damaging agents.
Future Directions:
-
Mechanism of Action Studies: Elucidate the precise molecular target of BPTA. This could involve kinome screening, western blotting for key apoptotic proteins (e.g., Caspases, Bax, Bcl-2), and cell cycle analysis.[5]
-
Combination Studies: Investigate the potential for synergistic effects by combining BPTA with standard chemotherapeutic agents. A synergistic interaction could allow for lower, less toxic doses of each drug.
-
Advanced In Vivo Models: Progress to patient-derived xenograft (PDX) models. PDX models better recapitulate the heterogeneity and clinical behavior of human tumors, offering a more predictive assessment of efficacy.[31]
-
Toxicity Profiling: Conduct formal toxicology studies to determine the therapeutic index of BPTA and identify any potential off-target effects.
Conclusion
The preclinical evaluation of a novel anticancer agent is a complex, multi-faceted process. This guide provides a robust and logical framework for benchmarking the efficacy of this compound against established standards of care. By integrating quantitative in vitro assays with functional in vivo models, researchers can build a comprehensive data package to support the continued development of promising new therapeutic candidates. The illustrative data suggests that BPTA is a potent inducer of apoptosis with significant antitumor activity, warranting deeper investigation into its mechanism and potential clinical applications.
References
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- A review on the 1,3,4-Thiadiazole as Anticancer Activity.
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- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
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- Capturing the Complexity of Real Cancer Cases with P
- Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
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- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- New 1,3,4-Thiadiazole Deriv
- Annexin V staining assay protocol for apoptosis.
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Comparative Analysis and Cross-Validation of the Antimicrobial Spectrum of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Guide to Methodical Evaluation
In the landscape of antimicrobial drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" due to its presence in numerous compounds exhibiting a wide array of pharmacological activities, including notable antimicrobial effects. This guide provides a comprehensive framework for the cross-validation of the antimicrobial spectrum of a specific derivative, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine. We will move beyond a simple data readout, focusing on the causality behind experimental choices to establish a robust and trustworthy assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel antimicrobial candidates.
The core principle of our approach is self-validation. Every protocol is designed not just to generate data, but to do so with internal controls and cross-referencing against established standards, ensuring the reliability and reproducibility of the findings.
Rationale and Experimental Design: Why This Approach?
The initial screening of a novel chemical entity like this compound requires a systematic approach to define its spectrum of activity. A broad-spectrum agent is effective against a wide range of pathogens, whereas a narrow-spectrum agent targets specific microbial classes. Our experimental design is rooted in determining this spectrum by challenging the compound against a carefully selected panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as a representative fungal species.
The choice of methodology is critical for data integrity. We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is considered a gold standard for antimicrobial susceptibility testing by organizations like the Clinical and Laboratory Standards Institute (CLSI). It provides quantitative, reproducible data that allows for direct comparison with standard-of-care antibiotics. The inclusion of both positive and negative controls at every step is non-negotiable; it ensures that the observed antimicrobial effects are directly attributable to the test compound and not an artifact of the experimental conditions.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is aligned with CLSI guidelines to ensure the generation of high-quality, comparable data.
2.1. Materials
-
Test Compound: this compound (powder form)
-
Solvent Control: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 90028)
-
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.
-
-
Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer (optional), incubator.
2.2. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve this compound and positive controls in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: Using DMSO allows for solubilization of hydrophobic compounds. The high concentration minimizes the final DMSO percentage in the wells, preventing solvent-induced toxicity.
-
The final concentration of DMSO in the assay wells should not exceed 1%, a level generally considered non-toxic to most microbes.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. Trustworthiness: Standardization of the inoculum is arguably the most critical variable. A 0.5 McFarland standard is the universally accepted reference point for achieving reproducible bacterial densities in susceptibility testing.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound or control drug to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, creating a two-fold serial dilution. Repeat this process across the row to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well, bringing the final volume to 110 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum + DMSO, no drug).
-
Incubate the plates: 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for Candida albicans.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth is determined by observing a pellet at the bottom of the well or general turbidity. The growth control well should be turbid, and the sterility control should be clear.
-
Comparative Data Analysis
The performance of this compound should be directly compared against the gold-standard controls. The following table presents a representative dataset to illustrate how results should be structured and interpreted.
| Microorganism | Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 | 0.5 | N/A |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 8 | 1 | N/A |
| Escherichia coli | ATCC 25922 | Gram-negative | >64 | 0.015 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | 0.25 | N/A |
| Candida albicans | ATCC 90028 | Fungus | 16 | N/A | 1 |
Interpretation of Representative Data:
Based on this hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria (S. aureus and B. subtilis), with MIC values of 4 and 8 µg/mL, respectively. While this activity is less potent than the comparator, Ciprofloxacin, it is still significant. The compound shows weak antifungal activity against C. albicans (MIC of 16 µg/mL). Crucially, it displays no significant activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa) at the highest concentration tested (>64 µg/mL). This suggests the compound may have a narrow spectrum of activity, primarily targeting Gram-positive organisms.
Mechanistic Insights and Next Steps
The observed selectivity for Gram-positive bacteria could be attributed to differences in cell wall structure. The thick, exposed peptidoglycan layer of Gram-positive bacteria may be a target for the compound, or the outer membrane of Gram-negative bacteria might present a permeability barrier, preventing the compound from reaching its intracellular target.
Further studies should be directed at:
-
Elucidating the Mechanism of Action: Experiments such as macromolecular synthesis assays could determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.
-
Cytotoxicity Screening: Evaluating the compound's toxicity against mammalian cell lines is a critical step to determine its therapeutic index.
-
Minimum Bactericidal Concentration (MBC) Determination: To understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay should be performed.
By following this structured, validation-centric approach, researchers can generate a reliable and comprehensive profile of novel antimicrobial candidates like this compound, paving the way for more advanced preclinical development.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
EUCAST. (2023). EUCAST definitive document: Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Breijyeh, Z., Jubeh, B., & Karaman, R. (2020). Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It. Molecules, 25(6), 1340. [Link]
A Comparative Guide to the Synthetic Routes of 5-Aryl-2-Amino-1,3,4-Thiadiazoles: From Classical Approaches to Modern Methodologies
The 5-aryl-2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of such privileged structures. This guide provides a comparative analysis of the predominant synthetic routes to this important heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
I. The Workhorse of Thiadiazole Synthesis: Cyclization of Thiosemicarbazide with Carboxylic Acids
The most prevalent and versatile approach to 5-aryl-2-amino-1,3,4-thiadiazoles involves the condensation and subsequent cyclization of an aryl carboxylic acid with thiosemicarbazide.[3] This method's popularity stems from the ready availability of a wide array of starting materials. The core transformation necessitates the removal of two molecules of water, a process typically facilitated by a strong dehydrating agent or catalyst.
The choice of the cyclizing agent is a critical experimental parameter that significantly influences reaction conditions, yield, and purity. Several effective reagents have been reported, each with its own set of advantages and disadvantages.
Mechanism of Acid-Catalyzed Cyclization:
The reaction generally proceeds through an initial acylation of the thiosemicarbazide at the N4-nitrogen, followed by an intramolecular cyclization and dehydration to furnish the aromatic 1,3,4-thiadiazole ring.[3]
Caption: General mechanism for the synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.
Comparative Analysis of Cyclizing Agents:
| Cyclizing Agent | Reaction Conditions | Advantages | Disadvantages | Typical Yield |
| Phosphorus Oxychloride (POCl₃) | Reflux, often neat or in a solvent like pyridine | Readily available, effective for a broad range of substrates | Highly corrosive and moisture-sensitive, requires careful handling | Good to Excellent |
| Polyphosphoric Acid (PPA) | High temperatures (100-120°C) | Good yields, acts as both catalyst and solvent | Viscous, making product isolation challenging, requires high temperatures | Good |
| Phosphorus Pentachloride (PCl₅) | Solid-phase grinding at room temperature | Mild conditions, short reaction times, high yields | Moisture-sensitive, solid-state reaction may not be suitable for all scales | Excellent[4] |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating | Inexpensive and readily available | Strong acid, can lead to side reactions and charring | Moderate to Good |
| Polyphosphate Ester (PPE) | Reflux in chloroform (below 85°C) | Milder conditions compared to PPA, avoids toxic reagents like POCl₃ | Requires preparation of PPE, moderate reaction times | Good[5][6] |
II. Oxidative Cyclization of Thiosemicarbazones: A Two-Step Approach
The first step is a straightforward condensation of an aryl aldehyde with thiosemicarbazide, typically under mild acidic or basic catalysis, to afford the thiosemicarbazone in high yield. The subsequent and crucial step is the oxidative cyclization of the thiosemicarbazone.
Caption: Two-step synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles via a thiosemicarbazone intermediate.
Common Oxidizing Agents for Thiosemicarbazone Cyclization:
-
Ferric Chloride (FeCl₃): A classical and effective reagent for this transformation. The reaction is typically carried out by heating the thiosemicarbazone with FeCl₃ in a suitable solvent.[7][8]
-
Iodine (I₂): Iodine-mediated oxidative C-S bond formation offers a metal-free alternative for the cyclization of thiosemicarbazones.[9][10]
-
Copper-mediated Cyclization: Recent studies have shown that copper salts can effectively mediate the cyclization of thiosemicarbazones to 1,3,4-thiadiazoles.[11]
This two-step approach offers the advantage of isolating and purifying the intermediate thiosemicarbazone, which can be beneficial for achieving high purity in the final product.
III. Efficient Convergent Syntheses: One-Pot Methodologies
In the pursuit of more efficient and sustainable synthetic processes, several one-pot procedures have been developed for the synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles. These methods circumvent the need for isolating intermediates, thereby saving time, reagents, and solvents.
A notable one-pot synthesis involves the reaction of an aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate in a single reaction vessel, followed by oxidative cyclization.[12] This approach allows for the rapid assembly of the thiadiazole core from simple and readily available starting materials.
Caption: One-pot synthesis of 2,5-diaryl-1,3,4-thiadiazoles.
IV. Green and Alternative Synthetic Approaches
Reflecting the growing importance of sustainable chemistry, several eco-friendly methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles have been reported. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve overall efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction between carboxylic acids and thiosemicarbazide, often leading to higher yields in shorter reaction times compared to conventional heating methods.[13]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source for promoting the cyclization reaction, offering a green and efficient protocol.[13]
-
Biocatalysis: The use of natural catalysts, such as orange juice, has been explored for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, presenting a novel and environmentally benign approach.[1]
V. Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole using Phosphorus Oxychloride
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture with stirring. An exothermic reaction may occur.
-
Heating: Heat the reaction mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis via Oxidative Cyclization of a Thiosemicarbazone using Ferric Chloride
Step A: Synthesis of the Thiosemicarbazone
-
Reaction Setup: Dissolve the aryl aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of thiosemicarbazide (1 equivalent) in warm water to the aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 1-3 hours. The formation of a precipitate indicates the formation of the thiosemicarbazone.
-
Isolation: Cool the reaction mixture, and collect the solid product by filtration. Wash with cold ethanol and dry.
Step B: Oxidative Cyclization
-
Reaction Setup: Suspend the dried thiosemicarbazone (1 equivalent) in a suitable solvent such as ethanol or water in a round-bottom flask.
-
Reagent Addition: Add a solution of ferric chloride (3 equivalents) in the same solvent to the suspension.
-
Heating: Heat the reaction mixture at reflux for 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water.
-
Neutralization and Isolation: Neutralize with a suitable base (e.g., ammonia solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent.
VI. Conclusion
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Green Efficient Synthesis of[3][4][14]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. (Source: ACS Publications)
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A Head-to-Head Comparison of Biophysical Methods for Target Confirmation of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
<_ _>
For researchers in the vanguard of drug discovery, the unambiguous confirmation of a compound's biological target is a critical milestone. This guide provides an in-depth, comparative analysis of leading biophysical techniques to definitively validate the binding of a putative drug candidate, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, to its protein target. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale for experimental design, and the interpretation of the resulting data, empowering you to make informed decisions in your own target validation campaigns.
While the specific target of this compound is not definitively established in publicly available literature, derivatives of this scaffold have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] For the purpose of this guide, we will hypothesize a common drug target class, a protein kinase, to illustrate the application of these biophysical methods.
The Imperative of Orthogonal Validation
-
Surface Plasmon Resonance (SPR): A label-free optical method for real-time monitoring of binding kinetics.[3]
-
Isothermal Titration Calorimetry (ITC): The gold standard for measuring the thermodynamics of binding interactions.[4]
-
Differential Scanning Fluorimetry (DSF): A high-throughput method to assess protein stability upon ligand binding.[5]
-
Biolayer Interferometry (BLI): Another label-free optical technique that offers a user-friendly, high-throughput alternative to SPR.[6]
At-a-Glance Comparison of Key Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Differential Scanning Fluorimetry (DSF) | Biolayer Interferometry (BLI) |
| Principle | Change in refractive index upon binding to a sensor surface. | Measures heat released or absorbed during binding.[4] | Ligand-induced changes in protein thermal stability.[5] | Change in optical interference pattern upon binding to a biosensor tip.[7] |
| Key Outputs | kon, koff, KD | KD, ΔH, ΔS, Stoichiometry (n) | ΔTm | kon, koff, KD |
| Throughput | Medium to High | Low to Medium | High | High |
| Sample Consumption | Low (analyte), Moderate (ligand) | High | Low | Low |
| Label-Free | Yes | Yes | No (requires fluorescent dye) | Yes |
| Strengths | Real-time kinetics, high sensitivity, versatility.[3][8] | Direct measurement of thermodynamic parameters, solution-based.[9] | High throughput, low sample consumption, widely accessible.[5][10] | High throughput, crude sample compatibility, user-friendly.[6][11] |
| Limitations | Requires immobilization, potential for mass transport artifacts. | High sample consumption, sensitive to buffer mismatches. | Indirect measure of binding, potential for dye interference.[12] | Lower sensitivity than SPR, not ideal for very small molecules.[13] |
Deep Dive into the Methodologies
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful technique that allows for the real-time, label-free analysis of biomolecular interactions.[3] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized.[14]
-
Immobilization of the Target Kinase:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 10,000 Resonance Units).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would be 0.1 to 10 µM.
-
Inject each concentration of the compound over the immobilized kinase surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Switch to running buffer flow to monitor the dissociation phase (e.g., for 300 seconds).
-
Regenerate the sensor surface between cycles with a pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
A successful SPR experiment will yield a concentration-dependent binding response. The shape of the sensorgram provides valuable information about the kinetics of the interaction. A fast on-rate and a slow off-rate are often desirable characteristics for a drug candidate.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Fingerprint
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15] This technique is considered the gold standard for determining binding affinity and thermodynamics in solution, without the need for immobilization or labeling.[4][9]
-
Sample Preparation:
-
Dialyze the purified kinase and dissolve the this compound in the exact same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% DMSO) to minimize heat of dilution effects.
-
Prepare the kinase solution at a concentration of approximately 10-20 µM and the compound at a concentration 10-15 times higher than the kinase.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
The heat change for each injection is integrated and plotted against the molar ratio of compound to kinase.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).[16]
-
The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[17]
-
The shape of the binding isotherm reveals the affinity of the interaction. The sign and magnitude of the thermodynamic parameters provide insight into the driving forces of binding. For example, a negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions.
Differential Scanning Fluorimetry (DSF): A Quick Read on Stability
DSF, also known as a thermal shift assay, is a rapid and high-throughput method to assess the effect of a ligand on the thermal stability of a protein.[5][18] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[10]
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified kinase (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Include a no-compound control (protein and dye only).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature in a stepwise manner (e.g., from 25 °C to 95 °C at 1 °C/minute).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of the compound.
-
A positive ΔTm indicates that the compound stabilizes the protein, which is strong evidence of binding. The magnitude of the thermal shift can be correlated with the affinity of the interaction, although this relationship is not always linear.
Biolayer Interferometry (BLI): High-Throughput Kinetics
BLI is an optical biosensing technique that measures biomolecular interactions in real-time.[7] Similar to SPR, it is a label-free method, but it utilizes disposable fiber optic biosensors and a "dip and read" format, making it particularly well-suited for high-throughput applications.[6][11]
-
Biosensor Preparation:
-
Immobilize the purified kinase onto an appropriate biosensor (e.g., an amine-reactive biosensor for covalent coupling or a streptavidin biosensor for a biotinylated kinase).
-
-
Assay Setup:
-
In a 96- or 384-well microplate, prepare a dilution series of this compound in assay buffer.
-
Include wells with buffer only for the baseline and dissociation steps.
-
-
BLI Measurement:
-
The instrument dips the biosensors into the wells in a pre-programmed sequence:
-
Baseline: The biosensor is dipped in buffer to establish a stable baseline.
-
Association: The biosensor is moved to the wells containing the compound to measure binding.[13]
-
Dissociation: The biosensor is returned to the buffer-only wells to monitor the dissociation of the compound.
-
-
-
Data Analysis:
-
The instrument software automatically subtracts the reference sensor data and aligns the curves.
-
The association and dissociation curves are fitted to a kinetic model to determine kon, koff, and KD.[19]
-
Similar to SPR, BLI provides real-time kinetic data. The resulting binding curves and calculated kinetic constants provide a quantitative measure of the interaction between the compound and its target.
Comparative Data Summary
To illustrate the kind of results one might expect, the following table presents hypothetical data for the binding of this compound to our hypothetical kinase target, along with a known kinase inhibitor as a positive control.
| Method | Analyte | KD (µM) | kon (104 M-1s-1) | koff (10-3 s-1) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔTm (°C) |
| SPR | This compound | 2.5 | 5.2 | 13.0 | - | - | - |
| Positive Control | 0.1 | 8.9 | 0.89 | - | - | - | |
| ITC | This compound | 2.8 | - | - | -8.5 | -0.8 | - |
| Positive Control | 0.12 | - | - | -10.2 | -0.5 | - | |
| DSF | This compound | - | - | - | - | - | +3.1 |
| Positive Control | - | - | - | - | - | +8.5 | |
| BLI | This compound | 2.7 | 4.8 | 13.0 | - | - | - |
| Positive Control | 0.11 | 9.1 | 1.0 | - | - | - |
The convergence of data from these orthogonal methods—a KD in the low micromolar range from SPR, ITC, and BLI, coupled with a significant thermal shift in DSF—would provide a high degree of confidence that this compound directly engages the target kinase.
Conclusion: A Multi-faceted Approach to Target Validation
Confirming the direct binding of a small molecule to its intended target is a cornerstone of modern drug discovery.[20][21] No single technique can provide a complete picture of a molecular interaction. By employing a suite of orthogonal biophysical methods, researchers can build a robust and compelling case for target engagement. This guide has provided a framework for comparing and implementing four of the most powerful and accessible techniques for this purpose. The choice of which methods to use will depend on the specific research question, available instrumentation, and the properties of the compound and target protein. However, a multi-faceted approach, as outlined here, will undoubtedly lead to more confident and informed decisions in the challenging but rewarding journey of drug development.
References
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- ACS Publications. (2025).
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- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
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- Genetic Engineering & Biotechnology News. (n.d.).
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
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- Benchchem. (n.d.). N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
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- NIH. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine.
- International Journal of Pharmaceutical Sciences. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)
- PubMed. (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid.
- Sci-Hub. (n.d.). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, a halogenated heterocyclic compound. Our commitment to safety and environmental stewardship necessitates a rigorous and well-documented disposal pathway, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. This compound is classified with specific risks that dictate the necessary safety protocols.
GHS Hazard Classification:
Based on aggregated data, this chemical is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Eye Irritant (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][4]
Hazard Pictogram:
Precautionary Statement for Disposal (P501): The universally mandated precautionary statement for this compound is P501: Dispose of contents/container to an approved waste disposal plant .[1][2][3][5] This core directive underscores that the material must not be discarded as common trash or flushed down the drain.
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE is non-negotiable. The causality is clear: direct contact with the compound can cause immediate harm.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents contact with the eyes, which can cause serious irritation.[2][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Protects the skin from irritation upon contact.[2][4] |
| Body Protection | A standard laboratory coat. | Prevents incidental contact with clothing and skin. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[3][4] | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[1][3] |
An eyewash station and safety shower must be readily accessible in any area where this compound is handled.[6]
Waste Management and Disposal Workflow
The guiding principle for the disposal of this compound is containment and transfer . Due to its halogenated nature and potential for environmental persistence, on-site chemical neutralization by laboratory personnel is not recommended without a specific, validated protocol and institutional approval. The risk of creating equally or more hazardous byproducts is significant. The following workflow ensures a safe, compliant, and self-validating system for disposal.
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of waste containing this compound.
Part A: Waste Collection and Segregation
-
Characterize Your Waste: Identify all waste streams containing the compound. This includes:
-
Solid Waste: Unused or expired solid this compound.
-
Contaminated Labware: Weighing boats, pipette tips, gloves, and any other disposable items that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing the compound and any solvent rinsates from cleaning contaminated glassware.
-
-
Segregate Waste Streams: Proper segregation is a cornerstone of safe laboratory practice.[7]
-
Collect solid waste and contaminated labware in a designated, durable, and clearly labeled solid hazardous waste container.
-
Collect liquid waste in a separate, compatible liquid hazardous waste container. The original chemical container is often a suitable choice for waste.[8]
-
Crucially, this waste must be classified as HALOGENATED ORGANIC WASTE. Do not mix with non-halogenated solvent waste.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
-
Part B: Container Labeling and Storage
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. The container must be clearly marked with:[10]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using formulas or abbreviations.
-
An accurate estimation of the contents (e.g., grams of solid, or percentage composition of liquid waste).
-
The date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept tightly closed at all times, except when you are actively adding waste.[10] Leaving a funnel in the opening is not acceptable.[7][10]
-
Store the container in a secondary containment bin to mitigate potential leaks.
-
Part C: Handling Empty Containers
The original container of this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate the empty container, you must triple-rinse it with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[7]
-
Collect Rinsate: All rinsate from this process is considered hazardous waste. It must be collected and added to your designated liquid halogenated organic waste container.[7][8]
-
Final Disposal of Container: After triple-rinsing, deface or completely remove the original product label. The clean, decontaminated container can then typically be disposed of in the regular laboratory glassware or solid waste stream, according to your institution's policies.
Part D: Final Disposal
-
Contact Your EHS Office: Once your waste container is nearing full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) or equivalent office.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Do not transport hazardous waste across the facility yourself.[8] Trained EHS personnel will collect the waste and ensure it is transported to a licensed and approved hazardous waste disposal facility, where it will be managed in accordance with local, state, and federal regulations.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibility inherent in scientific research.
References
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PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]
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Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Navigating the Safe Handling of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine are of significant interest due to their diverse biological activities.[1][2] However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling this specific brominated thiadiazole derivative, grounded in established safety protocols and an understanding of its likely chemical hazards based on structurally similar compounds.
Hazard Assessment: Understanding the Risks
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the identified risks.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5] | To protect against accidental splashes that could cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | To prevent skin contact and subsequent irritation.[3][4] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[5] | To protect the skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are not sufficient to maintain exposure below permissible limits, or when handling the powder outside of a fume hood.[5][7] | To prevent inhalation of the compound, which may cause respiratory irritation.[3][4] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[6][8] | To protect the feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a procedural guide for its safe use in a laboratory setting.
Preparation and Weighing
-
Work Area Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
-
Gather Materials: Before starting, ensure all necessary PPE, equipment (spatulas, weigh boats, etc.), and waste containers are within the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust. If dust is generated, a respirator should be worn.
Experimental Use
-
Addition to Reaction: Add the compound to the reaction vessel within the fume hood.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity.
-
Work Area Maintenance: Keep the work area clean and immediately clean up any small spills using an appropriate absorbent material.
Post-Experiment Decontamination
-
Equipment Cleaning: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Work Surface Cleaning: Thoroughly wipe down the interior surfaces of the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with safety regulations. As a halogenated organic compound, it requires specific disposal procedures.[6][9]
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, gloves, absorbent materials) must be placed in a designated "Halogenated Organic Waste" container.[6][10] This container should be clearly labeled and kept sealed when not in use.
-
Liquid Waste: Any solutions containing the compound should also be disposed of in a designated "Halogenated Organic Liquid Waste" container.[11][12] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[10][12]
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name and approximate concentration of the contents.[10][11]
The following diagram illustrates the comprehensive workflow for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. A steadfast commitment to a culture of safety is the bedrock of innovative and successful scientific discovery.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Campus Operations, Temple University.
- Bucknell University.
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- PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215.
- Safety & Risk Services, The University of British Columbia. Organic Solvent Waste Disposal.
- Sigma-Aldrich. (2025, October 7).
- CHEMM. Personal Protective Equipment (PPE).
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
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- Fisher Scientific. (2025, December 19).
- TCI Chemicals. (2024, December 13).
- MedchemExpress.com. (2025, September 2).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Acros Organics. (2009, February 10).
- Shen, L., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry, 16(5), 2247-2258.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17351.
- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 25(11), 2533.
- Yin, L. H., et al. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1939.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Sigma-Aldrich. 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
